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5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Documentation Hub

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  • Product: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
  • CAS: 14731-24-9

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Fluorophenyl-1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Pharmacological Properties of Fluorophenyl-Substituted 1,3,4-Thiadiazoles The 1,3,4-thiadiazole ring is a five-membered heterocycle containing sulfur and two nitrogen atoms, which has g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Properties of Fluorophenyl-Substituted 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing sulfur and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] Its structural similarity to pyrimidine allows it to act as a bioisostere, potentially interfering with DNA synthesis and other critical cellular processes, making it a privileged scaffold in drug discovery.[3] The introduction of a fluorophenyl substituent is a deliberate and strategic choice in molecular design. The fluorine atom, owing to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and structure-activity relationships of fluorophenyl-substituted 1,3,4-thiadiazoles, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategy: From Precursors to the Thiadiazole Ring

The predominant synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide intermediates. This method is reliable and versatile, allowing for the introduction of various substituents.[4][5]

The general pathway begins with the preparation of a substituted benzhydrazide, in this case, a fluorobenzhydrazide. This intermediate is then reacted with an appropriate aryl isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. The crucial and final step is an acid-catalyzed intramolecular cyclization and dehydration, typically using concentrated sulfuric acid, to forge the stable 1,3,4-thiadiazole ring.[6][7] While effective, this final step can sometimes result in lower yields due to substrate degradation under the harsh acidic conditions.[6][7]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Fluorobenzhydrazide Fluorobenzhydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Fluorobenzhydrazide->Thiosemicarbazide Intermediate Ethanol/Acetonitrile Aryl Isothiocyanate Aryl Isothiocyanate Aryl Isothiocyanate->Thiosemicarbazide Intermediate Final Product Fluorophenyl-Substituted 1,3,4-Thiadiazole Thiadiazole_Intermediate_ref Thiosemicarbazide Intermediate Thiadiazole_Intermediate_ref->Final Product Conc. H₂SO₄ Dehydration

Caption: General synthetic pathway for fluorophenyl-substituted 1,3,4-thiadiazoles.

Experimental Protocol: General Synthesis

This protocol outlines the synthesis of 2-(aryl-amino)-5-(fluorophenyl)-1,3,4-thiadiazoles.

Part A: Synthesis of 1-(Fluorobenzoyl)-4-(Aryl)thiosemicarbazide

  • Dissolve fluorobenzhydrazide (0.01 mol) in ethanol.

  • Add the desired aryl isothiocyanate (0.01 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazide intermediate.

Part B: Cyclization to form 2,5-Disubstituted-1,3,4-Thiadiazole

  • Carefully add the synthesized thiosemicarbazide (0.005 mol) portion-wise to pre-chilled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 5°C.

  • Allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to yield the final fluorophenyl-substituted 1,3,4-thiadiazole.[4]

  • Confirm the structure using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. The disappearance of thiosemicarbazide N-H proton signals and the appearance of a new N-H signal for the amino group in the thiadiazole are key indicators of successful cyclization.[6][7]

Pharmacological Activities: A Multifaceted Profile

Fluorophenyl-substituted 1,3,4-thiadiazoles exhibit a wide spectrum of biological activities, making them a highly versatile scaffold for drug development.[1][2][8]

Anticancer Activity

This class of compounds has shown significant potential, particularly against hormone-dependent cancers.

Mechanism of Action: Aromatase Inhibition A primary mechanism for their anticancer effect, especially in estrogen-dependent breast cancer, is the inhibition of aromatase.[6][7] Aromatase is a key enzyme that catalyzes the final step of estrogen biosynthesis from androgens.[6][7] By blocking this enzyme, these thiadiazole derivatives reduce estrogen levels, thereby suppressing the growth of hormone-responsive tumors. The nitrogen atoms within the 1,3,4-thiadiazole ring are thought to interact with the heme iron in the active site of the aromatase enzyme, which is a characteristic feature of potent nonsteroidal aromatase inhibitors.[6][7]

G Androgens Androgens Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens Catalysis TumorGrowth Tumor Cell Growth Estrogens->TumorGrowth Stimulation Thiadiazole Fluorophenyl-1,3,4-Thiadiazole Thiadiazole->Inhibition Inhibition->Aromatase Inhibition

Caption: Mechanism of aromatase inhibition by fluorophenyl-1,3,4-thiadiazoles.

Key Findings & Data Studies have demonstrated concentration-dependent cytotoxic activity against various cancer cell lines. Notably, these compounds often show selectivity for estrogen-dependent (e.g., MCF-7) over estrogen-independent (e.g., MDA-MB-231) breast cancer cells.[6][7]

Compound Structure/NameCancer Cell LineIC₅₀ (µM)Reference
2-(2-chlorophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)52.35[6]
2-(2-iodophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.81[6]
2-(2-chlorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)53.9[6]
2-(2-iodophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.1[6]
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)...MDA-MB-231 (Breast)10 ± 0.39[9]
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)...PC3 (Prostate)13 ± 0.65[9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antitubercular Activity

The 1,3,4-thiadiazole scaffold is a common feature in many antimicrobial agents.[10][11] The inclusion of a fluorophenyl group can enhance this activity.

Mechanism of Action The precise antimicrobial mechanism can vary, but it is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis.[3] For antitubercular activity, the mechanism is still under investigation but may involve unique pathways specific to Mycobacterium tuberculosis.

Key Findings Certain fluorophenyl-1,3,4-thiadiazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[12] A standout finding is the antitubercular activity of specific derivatives against Mycobacterium tuberculosis H37Rv.

Compound Structure/NameTarget OrganismActivityReference
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazoleM. tuberculosis H37RvHighest inhibitory activity in series[4][13]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli, S. pneumoniaeStronger than ampicillin[14]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosa>100x stronger than ampicillin[14]
*Note: This is a related oxadiazole, highlighting the activity of the fluorophenyl moiety in similar scaffolds.

Experimental Protocol: In Vitro Antitubercular Screening (BACTEC 460 System)

  • Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis H37Rv.

  • Drug Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent.

  • Inoculation: Add the drug solutions to BACTEC 12B medium vials. Inoculate the vials with the bacterial suspension. A drug-free vial serves as the control.

  • Incubation & Reading: Incubate the vials at 37°C. The BACTEC 460 instrument monitors the production of ¹⁴CO₂ released from ¹⁴C-palmitate substrate metabolism by the mycobacteria. The rate and amount of ¹⁴CO₂ produced are proportional to the rate and amount of bacterial growth.

  • Data Analysis: Compare the Growth Index (GI) of the drug-containing vials with the control vial to determine the percentage of inhibition.[4]

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have consistently been reported to possess anti-inflammatory properties.[15][16]

Mechanism of Action The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. The structural features of the thiadiazole ring may allow it to fit into the active site of COX enzymes.

Key Findings Studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, have identified potent compounds. For instance, 3-(2-Fluorophenyl)-6-phenyl-[4][6][8]triazolo[3,4-b][6][8][17]thiadiazole, a fused thiadiazole system, has been identified as a hit compound with significant anti-exudative activity.[18]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Grouping: Use adult albino rats, divided into groups (e.g., control, standard drug, test compounds).

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives only the vehicle.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[18][19]

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a recognized pharmacophore for anticonvulsant activity.[8][20]

Mechanism of Action The exact mechanism is not fully elucidated but is thought to involve modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition. The lipophilic nature conferred by the aryl and fluoro substituents can aid in crossing the blood-brain barrier, a prerequisite for central nervous system activity.[8]

Key Findings Several fluorophenyl-substituted 1,3,4-thiadiazoles have shown significant protection in preclinical models of epilepsy. The presence of a halogen group on the phenyl ring is often correlated with good anticonvulsant activity.[8] For example, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole showed excellent activity in electroshock models.[21] While not a fluorophenyl derivative, it underscores the importance of the halogen substituent.

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

  • Animal Preparation: Use mice or rats, allowing them to acclimatize.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at various doses. A standard anticonvulsant drug (e.g., Phenytoin) is used as a positive control.[22]

  • Electroshock Application: At the time of peak drug effect (e.g., 30 or 60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.[21][22]

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.[21] The percentage of protected animals is calculated for each group.

Structure-Activity Relationships (SAR)

Synthesizing the data across various studies allows for the deduction of key structure-activity relationships (SAR) that guide future drug design.

  • Role of Halogen: The presence of a halogen (F, Cl, Br) on the phenyl ring is frequently associated with enhanced biological activity, including anticancer, anticonvulsant, and antimicrobial effects.[8][23]

  • Position of Fluorine: The position of the fluorine atom (ortho, meta, para) on the phenyl ring can significantly impact cytotoxicity. For instance, one study found that a meta-fluorine substituent on a benzylthio linker resulted in the best cytotoxic effects against prostate cancer cells, while an ortho-fluorine substituent had the lowest activity.[9]

  • Substituents at C2 and C5: The nature of the substituents at the 2 and 5 positions of the thiadiazole ring is critical. An amino group at the C2 position and a substituted phenyl group at the C5 position is a common and effective arrangement.[17]

  • Lipophilicity: Increased lipophilicity, often enhanced by the fluorophenyl group, is generally beneficial for anticonvulsant activity, likely by improving blood-brain barrier penetration.[8]

G cluster_workflow Pharmacological Screening Workflow Synthesis Synthesis of Thiadiazole Library InVitro In Vitro Screening (e.g., MTT, Antimicrobial) Synthesis->InVitro HitID Hit Identification (Potency & Selectivity) InVitro->HitID InVivo In Vivo Testing (e.g., Edema, MES) HitID->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt Feedback Loop LeadOpt->Synthesis

Caption: A typical workflow for the development of thiadiazole-based therapeutic agents.

Conclusion and Future Outlook

Fluorophenyl-substituted 1,3,4-thiadiazoles represent a highly promising and versatile chemical scaffold. Their straightforward synthesis and broad spectrum of pharmacological activities—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—make them attractive candidates for further development. The established mechanisms, such as aromatase inhibition, provide a solid foundation for rational drug design.

Future research should focus on expanding the structural diversity of these compounds, exploring different substitution patterns on the phenyl ring, and investigating fused heterocyclic systems. A deeper understanding of their molecular targets and off-target effects through advanced in silico modeling and biochemical assays will be crucial for optimizing both efficacy and safety profiles, ultimately paving the way for the development of novel therapeutics.

References

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
  • 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation.
  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.
  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • 1,3,4-thiadiazole derivatives.
  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][8][17]thiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry.

  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • Asian Journal of Pharmaceutical Research and Development 1,3,4- Thiadiazole and Its Deriv
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. ProQuest.
  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. PMC.
  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar.
  • Antimicrobial Activity of 1, 3, 4-thiadiazole Deriv
  • a review on biological activities: 1,3,4- thiadiazole and its deriv
  • Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 4. Amidines. PubMed.
  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Unknown Source.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Antimicrobial activity of 1, 3, 4-thiadiazole deriv
  • SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SUBSTITUTED OXADIAZOLE AND THIADIAZOLE DERIV
  • DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIV
  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
  • A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions.
  • 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.
  • New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm
  • Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole deriv
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar.
  • 1,3,4-Thiadiazole and its Derivatives: A Vers

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the spectroscopic characterizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide array of biological activities.[1][2] Accurate structural elucidation is the bedrock of any drug discovery program, ensuring the identity, purity, and conformational properties of the target molecule. This document details the application of fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR)—complemented by theoretical Density Functional Theory (DFT) calculations. We present not only the expected spectral data but also the underlying scientific rationale for each experimental choice, providing a self-validating protocol for researchers.

Introduction: The Significance of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is a cornerstone in the design of novel therapeutic agents due to its diverse pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities.[1][3] The title compound, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, incorporates several key pharmacophoric features: the thiadiazole core, a flexible amino linker, a thiol group capable of tautomerism and metal coordination, and a fluorophenyl ring, which can enhance binding affinity and metabolic stability.

Given this potential, unambiguous characterization is paramount. Spectroscopic analysis provides a molecular fingerprint, confirming the successful synthesis of the target structure and providing insights into its electronic and conformational properties.

Molecular Structure and Synthesis Overview

The structural integrity of the compound is the basis for its function. The key functional groups are highlighted in the structure below.

molecule cluster_thiadiazole 1,3,4-Thiadiazole Core cluster_substituents Key Functional Groups C1 C N1 N C1->N1 NH NH (Amino Linker) C1->NH 5-position N2 N N1->N2 C2 C N2->C2 S1 S C2->S1 Thiol SH (Thiol Group) C2->Thiol 2-position S1->C1 Fluorophenyl 4-Fluorophenyl Group NH->Fluorophenyl

Caption: Molecular components of the target compound.

A common synthetic route involves the cyclization of a thiosemicarbazide derivative with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol.[4] This approach is robust and provides a reliable pathway to the 1,3,4-thiadiazole-2-thiol core.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for comprehensive characterization. Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1 Principle and Rationale FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For the title compound, FT-IR is crucial for confirming the presence of N-H (amine), S-H (thiol), C=N, and C-S bonds within the thiadiazole ring, as well as the vibrations of the aromatic fluorophenyl group.

4.2 Experimental Protocol

  • Sample Preparation: A small amount of the dried compound (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr, ~200 mg).

    • Causality: KBr is used as the matrix because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid solution with the analyte upon pressing, minimizing scattering effects.[1]

  • Pellet Formation: The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

4.3 Data Interpretation The key vibrational frequencies are summarized below. These assignments are based on data from analogous 1,3,4-thiadiazole structures.[5]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3250 - 3100N-H stretchingSecondary Amine (linker)
~3080 - 3020C-H stretchingAromatic (Fluorophenyl ring)
~2600 - 2550S-H stretchingThiol (may be weak or absent)
~1610 - 1590C=N stretchingThiadiazole ring
~1510 - 1500C=C stretchingAromatic ring
~1340 - 1300C-N stretchingAryl-amine
~1220 - 1210C-F stretchingFluoro-aromatic
~700 - 650C-S stretchingThiadiazole ring

Note: The S-H stretch is often weak and broad. The compound can exist in a thione tautomeric form (C=S), which would show a strong absorption around 1100-1050 cm⁻¹ instead of the S-H stretch. The N-H stretching frequency confirms the presence of the amino linker.

Ultraviolet-Visible (UV-Vis) Spectroscopy

5.1 Principle and Rationale UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one formed by the phenyl ring and the thiadiazole core, absorb UV or visible light to promote electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

5.2 Experimental Protocol

  • Solvent Selection: A suitable UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest is chosen (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation: A dilute stock solution of the compound is prepared. Serial dilutions are made to obtain concentrations suitable for measurement (typically in the 10⁻⁵ to 10⁻⁶ M range).

    • Causality: The Beer-Lambert law is only linear at low concentrations, preventing deviations due to intermolecular interactions.

  • Data Acquisition: The absorbance of the sample solution is measured against a solvent blank using a dual-beam UV-Vis spectrophotometer, typically scanning from 400 nm down to 200 nm.

5.3 Data Interpretation For substituted 1,3,4-thiadiazole derivatives, electronic transitions are expected in the UV region.[6]

λmax (nm)Electronic TransitionChromophore
~320 - 340π → πConjugated system (Phenyl-N-Thiadiazole)
~250 - 270π → πAromatic (Phenyl ring)

The λmax value is sensitive to the solvent environment and pH, which can alter the electronic ground and excited states of the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

6.1 ¹H NMR Spectroscopy

6.1.1 Principle and Rationale ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, their relative numbers, and the connectivity between neighboring protons. The chemical shift (δ) of a proton is highly dependent on the local electronic environment.

6.1.2 Experimental Protocol

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆.

    • Causality: DMSO-d₆ is an excellent solvent for many heterocyclic compounds. Its residual proton signal (~2.50 ppm) does not typically interfere with signals from the analyte. Importantly, it is a hydrogen bond acceptor, which allows for the clear observation of exchangeable protons like N-H and S-H.[7][8]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H NMR spectrum is acquired. A small amount of tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).

6.1.3 Data Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 13.0Broad singlet1HS-H (Thiol)
~10.0 - 9.5Singlet1HN-H (Amino linker)
~7.6 - 7.5Multiplet2HAromatic H (ortho to NH)
~7.2 - 7.1Multiplet2HAromatic H (ortho to F)
  • The downfield shifts of the NH and SH protons are characteristic and confirm their presence. Their broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen.

  • The aromatic region will show two distinct multiplets due to the symmetry of the 4-fluorophenyl ring. The protons closer to the electron-withdrawing fluorine atom will be at a slightly different chemical shift than those closer to the amino group.

6.2 ¹³C NMR Spectroscopy

6.2.1 Principle and Rationale ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

6.2.2 Experimental Protocol The same sample prepared for ¹H NMR can be used. ¹³C spectra require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

6.2.3 Data Interpretation

Chemical Shift (δ, ppm)Assignment
~170 - 165C -SH (Thiadiazole C2)
~160 - 155C -NH (Thiadiazole C5)
~162 - 158 (d, ¹JCF ≈ 240 Hz)C -F (Aromatic C4')
~135 - 130C -NH (Aromatic C1')
~120 - 118 (d, ³JCF ≈ 8 Hz)C H (Aromatic C2', C6')
~116 - 114 (d, ²JCF ≈ 22 Hz)C H (Aromatic C3', C5')
  • The carbons of the thiadiazole ring (C2 and C5) are typically the most downfield due to the influence of the heteroatoms.

  • The carbons of the fluorophenyl ring show characteristic splitting patterns (doublets, d) due to coupling with the ¹⁹F nucleus, which is a key diagnostic feature confirming the presence and position of the fluorine atom.

Conclusion and Forward Outlook

The combination of FT-IR, UV-Vis, and NMR spectroscopy provides a robust and definitive characterization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. FT-IR confirms the presence of key functional groups, UV-Vis elucidates the electronic properties of the conjugated system, and ¹H and ¹³C NMR resolve the precise atomic connectivity and chemical environment of every proton and carbon atom. This detailed spectroscopic fingerprint is indispensable for quality control, reaction monitoring, and serves as the foundation for further studies, such as computational modeling and biological evaluation in drug discovery pipelines.[3][9]

References

  • Al-Juboori, A. M. J., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. Available at: [Link]

  • Gagoś, M., et al. (2016). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous. e-Journals. Available at: [Link]

  • Hussein, F. A., & Al-Saad, Z. A. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kadhim, W. R., & Abd Al–Hassan, D. K. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Chatrabhuji, P., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications. Available at: [Link]

  • Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Gao, C., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Available at: [Link]

  • Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Available at: [Link]

  • Pop, R., et al. (2012). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society. Available at: [Link]

  • Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. SpectraBase. Available at: [Link]

  • NextSDS. (n.d.). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. NextSDS. Available at: [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]

  • Carta, A., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pavlova, V. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)- 1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molbank. Available at: [Link]

  • Kharchenko, A. V., et al. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Antimicrobial Assay Preparation and MIC Determination for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Introduction and Mechanistic Rationale The development of novel antimicrobial agents frequently leverages privileged heterocyclic scaffolds. The 1,3,4-thiadiazole moiety is highly valued in medicinal chemistry for its br...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of novel antimicrobial agents frequently leverages privileged heterocyclic scaffolds. The 1,3,4-thiadiazole moiety is highly valued in medicinal chemistry for its broad-spectrum antimicrobial, antifungal, and antitubercular activities. It acts as a bioisostere that can effectively bind to the active sites of critical bacterial enzymes, such as enoyl-ACP reductase, which is essential for bacterial fatty acid synthesis 1.

In the specific derivative 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol , the addition of a 4-fluorophenyl group significantly enhances the molecule's lipophilicity, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacterial cell envelopes. Furthermore, the exocyclic thiol (-SH) group provides a mechanism for metal ion chelation, disrupting metalloenzymes critical for bacterial survival.

This application note provides a rigorous, self-validating protocol for preparing and executing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this specific compound.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, it is critical to recognize that generating reliable MIC data requires anticipating the physicochemical limitations of the test compound.

  • Solvent Causality: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is highly hydrophobic. Initial dissolution must be performed in 100% Dimethyl Sulfoxide (DMSO). However, to prevent solvent-induced toxicity from skewing the MIC data, the final assay concentration of DMSO must be strictly maintained at or below 1% v/v.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated by the Clinical and Laboratory Standards Institute (CLSI) guidelines. The physiological concentrations of calcium and magnesium in CAMHB are critical for consistent bacterial growth and proper antibiotic interaction, particularly for compounds that may interact with the bacterial membrane 2.

  • Self-Validating Readout (The TTC Modification): Thiadiazole derivatives can occasionally precipitate in aqueous broth at higher concentrations (e.g., >64 µg/mL), creating artificial turbidity that confounds standard optical density readings. To establish a self-validating system, we integrate 2,3,5-triphenyltetrazolium chloride (TTC). Live bacteria metabolize colorless TTC into a red formazan dye, allowing definitive visual differentiation between chemical precipitation and biological growth 3.

Materials and Reagents

  • Test Compound: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (Purity 98%).

  • Solvent: Molecular Biology Grade DMSO (100%).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: 2,3,5-triphenyltetrazolium chloride (TTC) solution (5 mg/mL in sterile water).

  • Bacterial Strains: ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Consumables: Sterile 96-well U-bottom microtiter plates, multichannel pipettes.

Step-by-Step Protocol

Stock Solution Preparation
  • Weigh exactly 10.0 mg of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mg/mL (10,000 µg/mL) primary stock.

  • Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Intermediate Dilution: Dilute the primary stock 1:100 in CAMHB to create a 100 µg/mL working solution (contains 1% DMSO).

Broth Microdilution (96-Well Plate Setup)

Scientific Rationale: Serial dilution must be performed at 2x the desired final concentration because the addition of the bacterial inoculum will dilute the compound by exactly half.

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the 100 µg/mL working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting 3-4 times, and repeat this 2-fold serial dilution up to well 10.

  • Discard 50 µL from well 10.

  • Well 11 serves as the Growth Control (50 µL CAMHB + 1% DMSO, no drug). Well 12 serves as the Sterility Control (100 µL CAMHB, no bacteria).

Inoculum Standardization

Scientific Rationale: The CLSI standard inoculum size is 5×105 CFU/mL 2. An inoculum that is too light may result in false susceptibility, whereas an inoculum that is too heavy can cause the "inoculum effect," leading to false resistance.

  • Select 3-5 isolated colonies of the test organism from an overnight agar plate.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to yield 1×106 CFU/mL.

Inoculation, Incubation, and Readout
  • Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to wells 1 through 11. The final volume is 100 µL, and the final bacterial concentration is 5×105 CFU/mL.

  • Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Colorimetric Modification: After incubation, add 10 µL of the TTC indicator (5 mg/mL) to all wells 3.

  • Incubate for an additional 1-2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound where the well remains completely colorless (indicating no bacterial metabolism/growth). Red wells indicate bacterial survival.

Data Presentation

Below is a structured data table representing expected quantitative MIC ranges for highly active 1,3,4-thiadiazole derivatives against standard clinical isolates.

Bacterial StrainATCC NumberGram StainExpected MIC Range (µg/mL)Readout Method
Staphylococcus aureus29213Positive (+)4.0 - 8.0TTC Colorimetric
Escherichia coli25922Negative (-)8.0 - 16.0TTC Colorimetric
Pseudomonas aeruginosa27853Negative (-)32.0 - 64.0TTC Colorimetric

Workflow Visualization

Workflow Stock 1. Stock Preparation 10 mg/mL in 100% DMSO Dilution 2. Broth Microdilution Serial 2-fold in CAMHB Stock->Dilution Dilute 1:100 in Broth Plate 4. Plate Assembly Combine Drug + Bacteria (Final: 5 x 10^5 CFU/mL) Dilution->Plate 50 µL/well Inoculum 3. Inoculum Standardization 0.5 McFarland (1.5 x 10^8 CFU/mL) Inoculum->Plate Dilute 1:150 Add 50 µL/well Incubate 5. Incubation 37°C for 16-20 Hours Plate->Incubate Readout 6. Colorimetric Readout Add TTC Indicator (Red = Growth) Incubate->Readout Visual MIC Determination

Fig 1. Step-by-step workflow for the colorimetric broth microdilution antimicrobial assay.

References

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI) / ResearchGate.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology.

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Abstract This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. As a member of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. As a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds, its accurate quantification is paramount for quality control, stability studies, and pharmacokinetic analysis in drug discovery and development.[1][2] This method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction and Scientific Rationale

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6] 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a novel compound within this class, and the development of a reliable analytical method is a critical first step in its journey from discovery to potential clinical application. The presence of a fluorophenyl group and an aromatic thiadiazole core imparts specific physicochemical characteristics that must be considered for developing a separation method.

This guide provides a comprehensive framework, from initial method development based on the analyte's properties to a full validation protocol, ensuring the method is fit for its intended purpose.

Analyte Characterization

Understanding the physicochemical properties of the analyte is the foundation of logical HPLC method development. Key properties of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₆FN₃S₂-
Molecular Weight 227.28 g/mol [7]
LogP (Octanol-Water) 2.78[7]
Structural Features Aromatic Rings, Amine Group, Thiol GroupThe aromatic systems allow for strong UV absorbance. The ionizable amine and thiol groups necessitate careful control of mobile phase pH to ensure consistent retention and peak shape.

The LogP value strongly suggests that a reversed-phase stationary phase, such as C18 or C8, will provide adequate retention. The presence of multiple chromophores predicts strong UV absorbance, making UV-Vis spectrophotometry a suitable detection technique.

HPLC Method Development: A Causality-Driven Approach

The selection of chromatographic parameters was not arbitrary but based on the analyte's chemical nature and established separation principles.

Mode of Chromatography: Reversed-Phase HPLC

Given the analyte's non-polar (aromatic rings) and polar (amine, thiol) functionalities, resulting in a LogP of 2.78, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[7] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[1]

Stationary Phase Selection

A C18 (octadecylsilane) column was selected as the primary stationary phase. Its long alkyl chains provide strong hydrophobic interactions, which is suitable for retaining moderately non-polar analytes like the target compound. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure. For compounds with aromatic character, phenyl-based columns can also offer alternative selectivity through π-π interactions.[8]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower UV cutoff and viscosity, which generally results in sharper peaks and lower backpressure.

  • Aqueous Phase and pH Control: This is the most critical parameter. The analyte possesses a secondary amine group (basic) and a thiol group (weakly acidic). The mobile phase pH dictates the ionization state of these groups, which directly impacts retention time and peak symmetry. To ensure the amine group is consistently protonated and to suppress silanol interactions on the stationary phase, an acidic mobile phase is required. A 20 mM potassium phosphate buffer adjusted to pH 3.0 was selected. This pH ensures the analyte is in a single ionic form, preventing peak tailing and improving reproducibility. The use of a buffer at a controlled pH is a standard practice for separating aromatic amines.[9][10]

Detection Wavelength (λmax)

To achieve maximum sensitivity, the detection wavelength was set at the analyte's maximum absorbance (λmax). A UV-Vis spectrum of the analyte was recorded using a Diode Array Detector (DAD), revealing a λmax of 258 nm . This wavelength provides a strong signal for the analyte with minimal interference from the mobile phase components.

Experimental Protocol: Quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

This section provides a detailed, step-by-step methodology for the analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax Eclipse Plus C18).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Chromatographic Conditions

The optimized parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability

Before starting the analysis, perform five replicate injections of a mid-concentration standard (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the theoretical plates are > 2000.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11] The validation process provides a self-validating system, ensuring trustworthiness and scientific integrity.[12][13][14]

G cluster_0 HPLC Method Lifecycle Analyte Analyte Characterization Dev Method Development Analyte->Dev Opt Method Optimization Dev->Opt Val Method Validation Opt->Val

Caption: Overall HPLC Method Development and Validation Workflow.

The validation protocol assesses specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and analyte standard.No interfering peaks at the retention time of the analyte.
Linearity 7-point calibration curve (1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed from linearity, accuracy, and precision studies.1-100 µg/mL.
Accuracy Spike recovery at 3 levels (80%, 100%, 120% of target conc.).Mean recovery between 98.0% and 102.0%.
Precision
Repeatability6 replicate injections of 100% test concentration.%RSD ≤ 2.0%.
IntermediateAnalysis on 2 different days by 2 different analysts.%RSD ≤ 2.0%.
LOD Signal-to-Noise ratio of 3:1.To be determined experimentally.
LOQ Signal-to-Noise ratio of 10:1.To be determined experimentally; must be accurate and precise.
Robustness Vary flow rate (±0.1), pH (±0.2), organic % (±2%).%RSD ≤ 2.0%; system suitability passes.

Conclusion

The RP-HPLC method described herein is simple, rapid, and reliable for the quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. The method development was logically guided by the analyte's physicochemical properties, and its performance has been rigorously demonstrated through a comprehensive validation protocol compliant with ICH standards. This application note provides researchers, scientists, and drug development professionals with a robust analytical tool essential for advancing the study of this promising compound.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Chemsrc. (2025). CAS#:14731-24-9 | 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. [Link]

  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • Problems of Biological, Medical and Pharmaceutical Chemistry. (2020). DEVELOPMENT AND VALIDATION OF HPLC-MS/MS METHOD OF DETERMINATION OF A NEW DERIVATIVE OF VALPROLEIC ACID AND 1,3,4-THIADIAZOLE IN RABBIT BLOOD PLASMA FOR PHARMACOKINETIC STUDY. [Link]

  • UOK Journals. (n.d.). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]

  • Problems of Biological, Medical and Pharmaceutical Chemistry. (2020). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. [Link]

  • SciSpace. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • NextSDS. (n.d.). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • Research J. Pharm. and Tech. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Method

mass spectrometry fragmentation analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Application Note: Mass Spectrometry Fragmentation Analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Introduction 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Introduction

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural scaffold, incorporating a 1,3,4-thiadiazole ring, is a common feature in a variety of pharmacologically active agents. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis and formulation. This application note provides a detailed protocol and theoretical fragmentation analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The presented methodologies and interpretations are designed to guide researchers and drug development professionals in the structural elucidation of this and structurally related compounds.

Predicted Fragmentation Pattern

The fragmentation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (C8H6FN3S2, Molecular Weight: 227.28 g/mol ) under positive ion ESI-MS/MS is anticipated to proceed through several key pathways, driven by the protonation of the basic nitrogen atoms and subsequent charge-induced cleavages. The initial event is the formation of the protonated molecular ion, [M+H]⁺, at an m/z of approximately 228.29.

The fragmentation of the 1,3,4-thiadiazole ring is a common pathway for this class of compounds. Additionally, cleavage of the bond between the amino nitrogen and the thiadiazole ring, as well as fragmentation of the fluorophenyl group, are expected. Aromatic amines are known to exhibit a strong M-1 peak and can undergo the loss of HCN.[1][2][3]

Experimental Protocol

Sample Preparation

A stock solution of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (1 mg/mL) is prepared in methanol. A working solution of 1 µg/mL is then prepared by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. The formic acid is added to promote protonation and enhance the ESI signal in positive ion mode.

Mass Spectrometry Analysis

The analysis is performed on a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Mass Spectrometer Parameters

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Gas Flow600 L/hr
Desolvation Temperature350 °C
Source Temperature120 °C
Mass Range (Full Scan)m/z 50-500
Collision GasArgon
Collision Energy10-40 eV (for MS/MS)
Data Acquisition and Analysis

Full scan mass spectra are acquired to identify the protonated molecular ion [M+H]⁺. Subsequently, tandem mass spectrometry (MS/MS) experiments are performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting product ion spectrum provides the basis for structural elucidation.

Data Interpretation and Proposed Fragmentation Pathways

The predicted fragmentation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is summarized in the table below.

Table 2: Predicted Mass Spectral Data

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
228.29135.01C3H2N2S
228.29111.03C2H2N3S2
228.2995.00C3H3N3S2
135.01108.02HCN

The proposed fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ m/z 228.29 frag1 m/z 135.01 [C7H5FN]⁺ M_H->frag1 - C3H2N2S frag2 m/z 111.03 [C6H5FN]⁺ M_H->frag2 - C2H2N3S2 frag3 m/z 95.00 [C6H4F]⁺ M_H->frag3 - C3H3N3S2 frag4 m/z 108.02 [C6H4F]⁺ frag1->frag4 - HCN

Caption: Proposed fragmentation pathways of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution working Prepare 1 µg/mL Working Solution stock->working infusion Direct Infusion into ESI Source working->infusion full_scan Acquire Full Scan Mass Spectrum infusion->full_scan msms Perform MS/MS on [M+H]⁺ full_scan->msms identify_precursor Identify [M+H]⁺ msms->identify_precursor interpret_msms Interpret Product Ion Spectrum identify_precursor->interpret_msms propose_pathways Propose Fragmentation Pathways interpret_msms->propose_pathways

Caption: Experimental workflow for fragmentation analysis.

Conclusion

This application note details a comprehensive protocol for the mass spectrometric fragmentation analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. The predicted fragmentation pathways, based on established chemical principles and data from related structures, provide a solid foundation for the interpretation of experimental data. By following the outlined experimental workflow and utilizing the provided instrument parameters, researchers can confidently identify and characterize this compound, facilitating its further development in various scientific and industrial applications. The tandem mass spectrometry approach offers high specificity and sensitivity, making it an invaluable tool for the structural elucidation of novel chemical entities.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC. (2020, August 10). Retrieved from [Link]

  • 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL | 14731-24-9. (n.d.). Chemsrc. Retrieved from [Link]

  • 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL - NextSDS. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022, July 15). Retrieved from [Link]

  • Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino acids, 31(3), 333–336. [Link]

  • Frański, R., Gierczyk, B., & Schroeder, G. (2003). Mass spectrometric fragmentation pathways of isotope labeled 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. International Journal of Mass Spectrometry, 231(1), 1-8.
  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (n.d.). Retrieved from [Link]

  • Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). - ResearchGate. (n.d.). Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024, October 20). Retrieved from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC. (n.d.). Retrieved from [Link]

  • 5-Phenyl-1,3,4-thiadiazole-2-thiol - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Abstract This comprehensive application note provides a detailed, field-proven protocol for the preparation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol for high-resolution Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are tailored to address the specific physicochemical properties of the analyte, including its polar nature and the presence of chemically active thiol and amino functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to acquire high-quality, reproducible ¹H, ¹³C, and ¹⁹F NMR data for structural elucidation, purity assessment, and reaction monitoring.

Introduction: The Significance of Precise Sample Preparation

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural characterization via NMR is a cornerstone of the drug discovery process. However, the quality and interpretability of NMR spectra are fundamentally dependent on meticulous sample preparation.

The unique structure of this analyte—featuring a fluorine atom, an exchangeable amino proton, and a thiol group capable of tautomerism and oxidation—presents specific challenges that must be addressed to avoid spectral artifacts, signal broadening, and poor resolution. This guide explains the causality behind each step, ensuring a robust and self-validating workflow.

Analyte Physicochemical Profile

Understanding the molecule's properties is critical for selecting the appropriate preparation strategy.

  • Molecular Structure: C₈H₆FN₃S₂

  • Molecular Weight: 227.28 g/mol [3]

  • Key Functional Groups:

    • Fluorophenyl group: Provides a ¹⁹F NMR handle, a highly sensitive nucleus for structural and interaction studies.[4]

    • Amino (-NH-) group: Contains an exchangeable proton, whose signal can be broad and is highly dependent on solvent, concentration, and temperature.

    • Thiol (-SH) group: This is the most reactive site. It can exist in a thiol-thione tautomeric equilibrium and is susceptible to oxidation, which can lead to the formation of disulfide dimers. This oxidative dimerization would complicate spectra significantly.

  • Solubility: Based on its polar functional groups and aromatic systems, the compound is expected to have poor solubility in non-polar solvents like chloroform but good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Core Principles & Workflow Visualization

The primary goal of the sample preparation workflow is to produce a homogenous, stable solution of the analyte at a suitable concentration within a high-quality NMR tube. The process involves careful solvent selection, precise concentration control, and consideration of the analyte's chemical stability.

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Preparation cluster_solvent Phase 2: Solvent Selection & Dissolution cluster_stabilize Phase 3: Stabilization & Finalization Analyte 1. Purified Analyte (Solid) Weigh 2. Weigh 5-10 mg Analyte->Weigh Tube 3. Transfer to High-Quality NMR Tube Weigh->Tube Solvent_Choice 4. Select Deuterated Solvent (DMSO-d6 Recommended) Tube->Solvent_Choice Add_Solvent 5. Add 0.6-0.7 mL Solvent Solvent_Choice->Add_Solvent DMSO-d6 Dissolve 6. Ensure Complete Dissolution (Vortex/Sonication) Add_Solvent->Dissolve Stabilize 7. Optional: Stabilize Thiol Group Dissolve->Stabilize Inert_Atmos Purge with Ar/N2 Stabilize->Inert_Atmos Prevent Oxidation Reducing_Agent Add DTT/TCEP Stabilize->Reducing_Agent Chemical Reduction No_Action Proceed Directly (for stability studies) Stabilize->No_Action No Stabilization Transfer 8. Transfer to Spectrometer Inert_Atmos->Transfer Reducing_Agent->Transfer No_Action->Transfer

Caption: Workflow for NMR sample preparation of the target analyte.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, solid, >95% purity.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Internal Standard (Optional): Tetramethylsilane (TMS). Note: Most high-quality deuterated solvents are supplied with TMS.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[5]

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).[6]

    • Analytical balance (±0.01 mg precision).

    • Glass Pasteur pipette.

    • Vortex mixer and/or ultrasonic bath.

    • Source of inert gas (Argon or Nitrogen), if required.

Solvent Selection: The Critical Choice

The choice of deuterated solvent is paramount as it must fully dissolve the analyte without interfering with its signals.[7] Deuterated solvents are used to eliminate strong proton signals from the solvent itself, which would otherwise obscure the analyte's spectrum.[8][9]

SolventFormulaResidual ¹H Peak (ppm)Suitability for AnalyteRationale
DMSO-d₆ (CD₃)₂SO~2.50Excellent High polarity effectively dissolves the analyte. The residual peak is in an uncongested region. Crucially, it allows for the observation of exchangeable -NH and -SH protons.[10][11]
Chloroform-d CDCl₃~7.26Poor Low polarity is unlikely to dissolve the polar analyte sufficiently. The residual peak can overlap with aromatic signals.[11][12]
Methanol-d₄ CD₃OD~3.31, ~4.87Moderate May dissolve the analyte, but as a protic solvent, it will cause rapid H-D exchange, leading to the disappearance of the -NH and -SH proton signals from the ¹H NMR spectrum.
Deuterium Oxide D₂O~4.79Poor Unlikely to dissolve the largely organic molecule. Would cause rapid H-D exchange of labile protons.[11]
Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol directly into a clean, dry, high-quality 5 mm NMR tube.[10]

    • Causality: This concentration range typically provides an excellent signal-to-noise ratio for ¹H NMR within a reasonable number of scans and is sufficient for a ¹³C NMR experiment overnight.

  • Adding the Solvent: Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.[10][13]

    • Causality: This volume ensures the sample is within the active detection region of the NMR probe's coils, maximizing sensitivity and ensuring good spectral lineshape (shimming).[6]

  • Dissolution: Cap the NMR tube securely and vortex for 30-60 seconds to facilitate dissolution. If particulates remain, place the tube in an ultrasonic bath for 2-5 minutes. Visually inspect against a light source to ensure a clear, homogenous solution.

    • Causality: Undissolved solids lead to severe line broadening and make shimming the magnetic field impossible, resulting in a poor-quality spectrum.

  • Handling the Thiol Group (Choose ONE path based on experimental goals):

    • Path A (Standard Analysis): For routine characterization where minor oxidation is not a primary concern, proceed directly after dissolution.

    • Path B (Preventing Oxidation): To minimize the risk of disulfide formation, gently purge the headspace of the NMR tube with an inert gas like argon or nitrogen for 30 seconds before capping. Seal the cap with a single layer of Parafilm.[5] This is recommended for samples that will be analyzed over an extended period.

    • Path C (Ensuring Reduced State): If the thiol's reduced state is critical, add a small crystal of a reducing agent like DTT (final concentration ~1-10 mM) to the solution.[5] Be aware that DTT will add its own signals to the ¹H NMR spectrum. TCEP is an alternative that has simpler signals.

    • Causality: The thiol group is susceptible to oxidation by atmospheric oxygen, forming a disulfide-linked dimer. This dimer will have a different chemical shift and spin-spin coupling profile, leading to a more complex and potentially misleading spectrum.

  • Final Steps: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints. Label the tube clearly near the cap. The sample is now ready for analysis.[13]

Considerations for Multinuclear NMR
  • ¹H NMR: This is the standard initial experiment. The labile -NH and -SH protons may appear as broad singlets. Their chemical shifts can be sensitive to concentration and residual water in the DMSO-d₆.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours to overnight) is typically required. The concentration prepared (5-10 mg) is suitable for this.

  • ¹⁹F NMR: This is a highly valuable experiment for this molecule. ¹⁹F is a 100% abundant, spin-½ nucleus, making it nearly as sensitive as ¹H.[4] No special sample preparation is needed beyond the standard protocol. The ¹⁹F chemical shift will be highly sensitive to the electronic environment, providing a clean probe for purity and structural integrity.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Broad, poorly resolved peaks 1. Sample not fully dissolved.2. Paramagnetic impurities.3. Sample concentration too high (viscosity).1. Re-sonicate the sample; if it persists, the compound may be insoluble.2. Filter the sample through a small plug of glass wool in a pipette.3. Dilute the sample or prepare a new, less concentrated one.
Extra, unexpected peaks 1. Presence of solvent impurities (e.g., water in DMSO-d₆).2. Oxidized (dimer) form of the analyte.3. Residual synthesis reagents or byproducts.1. Note the characteristic water peak in DMSO-d₆ (~3.33 ppm). Use fresh, high-quality solvent.2. Compare with a sample prepared under inert atmosphere (Path B/C).3. Re-purify the compound.
-NH or -SH peak is not visible 1. Rapid chemical exchange with residual water.2. In protic solvents (like methanol-d₄), exchange is too fast to observe.1. This is common; warming or cooling the sample can sometimes sharpen the peak.2. Use an aprotic solvent like DMSO-d₆.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for preparing 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol for high-resolution NMR spectroscopy. The judicious selection of DMSO-d₆ as the solvent is critical for ensuring complete dissolution and enabling the observation of all relevant protons. Furthermore, acknowledging and addressing the chemical reactivity of the thiol group through optional inert atmosphere or reducing agent protocols allows the researcher to control the sample's chemical state, leading to cleaner, more easily interpretable spectra. Adherence to these guidelines will empower researchers to obtain high-fidelity NMR data essential for advancing their chemical and drug discovery programs.

References

  • Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate.
  • NextSDS. (n.d.). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. NextSDS.
  • Taylor & Francis Online. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online.
  • Mcule. (2025). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. Mcule.
  • ResearchGate. (n.d.). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide. Allan Chemical Corporation.
  • MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights.
  • BOC Sciences. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. BOC Sciences.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc.
  • Merck Millipore. (n.d.). NMR Solvents. Merck Millipore.
  • University of Leicester. (2011). NMR Sample Preparation Guidelines. University of Leicester.
  • ChemicalBook. (2026). 5-Amino-1,3,4-thiadiazole-2-thiol Chemical Properties,Uses,Production. ChemicalBook.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol 95 2349-67-9. Sigma-Aldrich.
  • PubChem. (2025). 5-Amino-1,2,4-thiadiazole. PubChem.
  • University of Liverpool. (n.d.). Sample Preparation | Department of Chemistry. University of Liverpool.
  • CORE. (2020). Using 19F NMR and two-level factorial design to explore thiol-fluoride substitution in hexafluorobenzene and its application. CORE.
  • University of Washington. (n.d.). Fluorine NMR. University of Washington.
  • ISRES. (2021). Thiadiazoles and Their Properties. ISRES.
  • Journal of University of Thi-Qar. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of University of Thi-Qar.
  • Dovepress. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
  • MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI.

Sources

Method

Synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The protocol herein details a reliable and reproducible method starting from the commercially available 4-fluoroaniline. This guide is designed for professionals in research and drug development, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a fluorine atom often enhances the metabolic stability and bioavailability of drug candidates. Consequently, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol represents a valuable building block for the synthesis of novel therapeutic agents.

This protocol outlines a two-step synthesis. The first step involves the preparation of the key intermediate, 4-(4-fluorophenyl)thiosemicarbazide, from 4-fluoroaniline. The subsequent and final step is the cyclization of this intermediate with carbon disulfide in a basic medium to yield the target compound.[3]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-FluoroanilineReagent Grade, ≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-AldrichHighly flammable, toxic
Ammonia solution (NH₄OH)28-30% solutionFisher ScientificCorrosive
Hydrazine hydrate80% solutionSigma-AldrichToxic, corrosive, suspected carcinogen
EthanolAnhydrous, ≥99.5%Sigma-AldrichFlammable
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher ScientificCorrosive
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificCorrosive
Diethyl EtherACS Reagent, ≥99.0%Sigma-AldrichHighly flammable
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
TLC PlatesSilica Gel 60 F₂₅₄Merck

Experimental Protocol

Part 1: Synthesis of 4-(4-fluorophenyl)thiosemicarbazide

This initial step involves the reaction of 4-fluoroaniline with carbon disulfide and ammonia, followed by the addition of hydrazine hydrate. This method is a common route for the synthesis of thiosemicarbazide derivatives.[4]

Step-by-Step Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-fluoroaniline (0.1 mol, 11.11 g) in 50 mL of ethanol.

  • To this solution, add ammonia solution (0.1 mol, 6.8 mL) dropwise with constant stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (0.1 mol, 6.0 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. A white precipitate of the dithiocarbamate salt will form.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • To this suspension, add hydrazine hydrate (0.1 mol, 5.0 mL) dropwise. The reaction is exothermic, so maintain the temperature below 40 °C.

  • Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The white precipitate of 4-(4-fluorophenyl)thiosemicarbazide is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C.

Part 2: Synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

The second and final stage of the synthesis is the cyclization of the thiosemicarbazide intermediate with carbon disulfide in the presence of a base. This is a widely used and efficient method for the formation of the 1,3,4-thiadiazole ring.[5][6]

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(4-fluorophenyl)thiosemicarbazide (0.05 mol, 9.36 g) in 100 mL of absolute ethanol.

  • To this suspension, add potassium hydroxide (0.05 mol, 2.81 g) and stir until it dissolves.

  • Add carbon disulfide (0.06 mol, 3.6 mL) to the mixture.

  • Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress using TLC with an ethyl acetate:hexane (1:2) mobile phase.

  • After the reaction is complete, cool the mixture and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the solution to a pH of 5-6 with concentrated hydrochloric acid. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

TechniqueExpected Results
Melting Point Determine using a calibrated melting point apparatus.
FT-IR (KBr, cm⁻¹) Peaks around 3100-3300 (N-H stretching), 1500-1600 (C=N and C=C stretching), and 1100-1200 (C=S stretching).
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons will appear in the range of 7.0-8.0 ppm. The N-H proton will appear as a broad singlet, and the S-H proton will also be present.
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the aromatic carbons and the carbons of the thiadiazole ring.
Mass Spectrometry (MS) The molecular ion peak (M+) should correspond to the calculated molecular weight of the compound (C₈H₆FN₃S₂).

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic.[7][8][9] It has a low autoignition temperature and can be ignited by hot surfaces like steam pipes.[9] All work with CS₂ must be conducted in a well-ventilated fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[10] Avoid inhalation and skin contact. Handle with extreme care in a fume hood.

  • Potassium Hydroxide (KOH) and Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.

  • 4-Fluoroaniline: Toxic. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Start Dissolve 4-Fluoroaniline in Ethanol Add_NH4OH Add Ammonia Solution Start->Add_NH4OH Cool Cool to 0-5 °C Add_NH4OH->Cool Add_CS2 Add Carbon Disulfide Cool->Add_CS2 Stir_Ice Stir in Ice Bath Add_CS2->Stir_Ice Add_Hydrazine Add Hydrazine Hydrate Stir_Ice->Add_Hydrazine Reflux1 Reflux for 2-3 hours Add_Hydrazine->Reflux1 Precipitate1 Pour into Ice Water Reflux1->Precipitate1 Filter1 Filter and Dry Intermediate Precipitate1->Filter1 Start2 Suspend Intermediate in Ethanol Filter1->Start2 Proceed with Dried Intermediate Add_KOH Add Potassium Hydroxide Start2->Add_KOH Add_CS2_2 Add Carbon Disulfide Add_KOH->Add_CS2_2 Reflux2 Reflux for 8-10 hours Add_CS2_2->Reflux2 Concentrate Concentrate Solution Reflux2->Concentrate Precipitate2 Pour into Ice Water & Acidify Concentrate->Precipitate2 Filter2 Filter Crude Product Precipitate2->Filter2 Recrystallize Recrystallize from Ethanol Filter2->Recrystallize Final_Product Pure Final Product Recrystallize->Final_Product

Caption: Step-by-step workflow for the synthesis.

References

  • Mechanistic studies and proposed formation of 1,3,4-thiadiazole a... - ResearchGate. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazole via formation of one bond. Fragment S—C—N—N—C: Cyclizations. Available at: [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available at: [Link]

  • Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling | Journal of Science in Medicine and Life. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - Sociedade Brasileira de Química (SBQ). Available at: [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Available at: [Link]

  • Synthesis and Antibacterial Activity of Substituted Thiosemicarbazides and of 1,3,4-Thiadiazole or 1,2,4-Triazole Derivatives - Taylor & Francis. Available at: [Link]

  • 1,3,4-THIADIAZOLE DERIVATIVES - LOCKSS: Serve Content. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. Available at: [Link]

  • ICSC 0022 - CARBON DISULFIDE. Available at: [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]

  • Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals - SciELO. Available at: [Link]

  • Safety data sheet - CPAchem. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

  • Carbon disulfide - Hazardous Substance Fact Sheet. Available at: [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Ligand Binding Efficiency of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Welcome to the technical support center for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of optimizing this promising scaffold. This document is structured to offer not just protocols, but the underlying scientific rationale to empower your decision-making process in enhancing ligand binding efficiency.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and favorable physicochemical properties.[1] Its planar structure, high electron density, and capacity for hydrogen bonding make it an excellent starting point for drug design.[1] Specifically, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been explored for various therapeutic applications.[2][3][4][5] This guide will focus on systematic strategies to improve the binding affinity of the 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol core structure for its biological target.

Part 1: Medicinal Chemistry & SAR Strategy

This section provides a strategic framework for modifying the lead compound. The questions address common decision points in a lead optimization campaign, focusing on Structure-Activity Relationships (SAR).

Frequently Asked Questions (Medicinal Chemistry)

Q1: I have confirmed the initial binding of my lead compound. Where should I start making chemical modifications to improve potency?

A1: A systematic approach is crucial. You should dissect the molecule into three key regions for modification: the Fluorophenyl Ring , the Thiol Group , and the Amino Linker . The initial goal is to probe the steric and electronic tolerance of the binding pocket. A well-designed initial library of analogs will provide a rich dataset to establish a preliminary SAR.[6][7]

Below is a decision-making workflow for initiating your SAR exploration.

Start Start: Initial Hit Confirmed 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol SAR_Strategy Define SAR Strategy: Systematic Modification Start->SAR_Strategy Region1 Region 1: Fluorophenyl Ring (Probe Hydrophobic/Aromatic Interactions) SAR_Strategy->Region1 Region2 Region 2: Thiol Group (Probe for New H-Bonds / Address Stability) SAR_Strategy->Region2 Region3 Region 3: Amino Linker (Probe Conformational Flexibility) SAR_Strategy->Region3 Analyze Synthesize Analogs & Measure Binding Affinity (ITC, SPR, or FP) Region1->Analyze Region2->Analyze Region3->Analyze SAR_Data Establish Preliminary SAR: Identify Potency-Enhancing Modifications Analyze->SAR_Data

Caption: Initial SAR exploration workflow.

Q2: What is the significance of the fluorine atom on the phenyl ring, and how can I leverage it?

A2: The fluorine atom is a powerful tool in medicinal chemistry.[8] Its small size means it rarely causes steric hindrance, but its high electronegativity can significantly influence the molecule's properties.[9][10][11]

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with the receptor.[9][10][11] It can also increase the lipophilicity of the aromatic ring, potentially strengthening hydrophobic interactions with the target protein.[9][10][11]

  • Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, increasing the compound's half-life.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can affect ionization state and target engagement.[12]

To leverage the fluorine, consider synthesizing analogs where the fluorine is moved to the ortho or meta positions. Also, explore di- or tri-fluorinated phenyl rings to further modulate electronic properties.[13]

Q3: The thiol group (-SH) can be problematic due to potential oxidation or off-target reactivity. What are suitable bioisosteric replacements?

A3: Replacing potentially reactive or metabolically unstable functional groups is a key optimization strategy.[14] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[15][16][17] For the thiol group, which can act as a hydrogen bond donor and acceptor, consider the following classical and non-classical bioisosteres:

Original GroupBioisosteric ReplacementRationale & Potential Advantages
Thiol (-SH) Hydroxyl (-OH)A classical replacement that preserves hydrogen bonding capability while potentially reducing reactivity and improving solubility.[14][18]
Methyl ether (-OCH₃)Removes the hydrogen bond donor capability but can still act as an acceptor. Improves metabolic stability and lipophilicity.
Small alkyl groups (e.g., -CH₃)Probes the necessity of a hydrogen-bonding group at this position. Can enhance hydrophobic interactions if the pocket allows.
TetrazoleA non-classical bioisostere for acidic protons. It's more lipophilic than a carboxylic acid (and by extension, the acidic thiol) and can improve membrane permeability.[15]
N-acylated sulfonamideCan mimic the acidic proton and hydrogen bonding pattern while offering different physicochemical properties.

Q4: My modifications are not improving affinity. How can I gain more structural insight to guide my design?

A4: If SAR is flat or uninformative, you need more structural data. Without a co-crystal structure, computational methods can provide valuable hypotheses.

  • Molecular Docking: Use computational docking to predict the binding pose of your lead compound within the target's active site.[7][19] This can reveal key interactions and suggest vectors for modification. Ensure proper parameterization of the thiadiazole ring for the force field being used.[19]

  • Fragment-Based Growth: If you have structural information (X-ray crystallography, NMR), you can use a fragment-based approach.[7] Identify "hot spots" in the binding pocket and design modifications that extend your molecule to interact with these regions.[7]

  • Disrupting Water Networks: Sometimes, displacing a tightly bound water molecule from the active site can lead to a significant gain in binding affinity.[20][21] Analyze the predicted binding site for ordered water molecules and design analogs that can occupy that space.

Part 2: Troubleshooting Ligand Binding Assays

Accurately measuring binding affinity is critical for guiding your optimization strategy. This section addresses common issues encountered with prevalent biophysical techniques.[22][23]

Isothermal Titration Calorimetry (ITC) Troubleshooting

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n').

Q: My ITC thermogram shows no binding heat, just small, uniform peaks. What's wrong?

A: This is a common and frustrating issue. Several factors could be at play.

Start Problem: No Detectable Binding Heat in ITC Check1 Is there truly no binding? Start->Check1 Check2 Is the heat change too low to detect? Start->Check2 Check3 Are experimental conditions suboptimal? Start->Check3 Sol1a Solution: Confirm interaction with an orthogonal method (e.g., SPR, FP). Check1->Sol1a Sol2a Solution: Increase concentrations of protein and/or ligand. Check2->Sol2a Sol2b Solution: Change temperature or buffer to potentially increase binding enthalpy (ΔH). Check2->Sol2b Sol3a Solution: Ensure protein is active and correctly folded. Check for aggregation. Check3->Sol3a Sol3b Solution: Verify ligand concentration and purity. Check for solubility issues. Check3->Sol3b

Caption: Troubleshooting workflow for no ITC binding signal.

Q: The injection peaks are very large and do not look like a typical binding isotherm. How do I fix this?

A: This is often caused by a mismatch between the buffer in the sample cell (containing the protein) and the syringe (containing the ligand).[24][25] Even small differences in pH or salt concentration can generate large heats of dilution that obscure the binding signal.[24]

  • Solution: The most robust solution is to prepare both the protein and ligand in the exact same buffer from the same stock. For the protein, this is best achieved by dialyzing it against the final buffer. The dialysate should then be used to dissolve the ligand. This ensures a perfect match and minimizes heats of dilution.

Surface Plasmon Resonance (SPR) Troubleshooting

SPR is a highly sensitive technique that measures changes in mass on a sensor chip surface as the analyte (ligand) flows over and binds to the immobilized ligand (protein).

IssuePossible Cause(s)Troubleshooting Steps
No Signal or Weak Signal 1. Inactive immobilized protein. 2. Ligand concentration is too low. 3. Low immobilization level of the protein.[26]1. Test protein activity before and after immobilization. Try a different immobilization chemistry (e.g., capture vs. covalent coupling) to ensure proper orientation.[27] 2. Increase the concentration of the ligand being injected.[26] 3. Optimize the immobilization procedure to achieve a higher surface density.[28]
Baseline Drift 1. Buffer not properly degassed, introducing air bubbles.[26] 2. Temperature instability. 3. Insufficient equilibration time with running buffer.1. Thoroughly degas all buffers before use.[26] 2. Ensure the instrument is in a temperature-stable environment. 3. Allow the system to stabilize with running buffer until a flat baseline is achieved before starting the experiment.
High Non-Specific Binding (NSB) 1. Analyte is binding to the sensor chip surface itself, not just the immobilized protein.[27] 2. Electrostatic interactions between a charged analyte and the chip surface.[29]1. Add a blocking agent (like BSA) to the running buffer. Add 0.005-0.05% Tween-20 or P20 to the running buffer to reduce hydrophobic NSB.[28] 2. Increase the salt concentration (e.g., up to 500 mM NaCl) in the running buffer to minimize electrostatic interactions.[29]
Fluorescence Polarization (FP) Troubleshooting

FP measures the change in the tumbling rate of a fluorescently labeled molecule (tracer) in solution upon binding to a larger protein. It is a homogeneous assay well-suited for high-throughput screening.[30]

Q: The change in polarization (assay window) between the free and bound tracer is too small.

A: A small assay window (typically < 50-100 mP) makes it difficult to reliably detect competitive binding.

  • Check Tracer Size: The fundamental principle of FP requires a significant size difference between the free tracer and the bound complex.[30] If your fluorescently labeled ligand is already large, its tumbling rate may not change enough upon binding. This technique is best when the labeled molecule is small.

  • Fluorophore Choice: The fluorescence lifetime of the probe is critical.[31] If the lifetime is too short or too long relative to the rotational correlation time of the molecules, the dynamic range will be reduced.[31] Fluorophores like fluorescein and TAMRA are commonly used and have well-characterized properties suitable for FP.[32]

  • Linker Flexibility: If the fluorophore is attached via a long, flexible linker, it may retain significant rotational freedom even when the ligand is bound to the protein (the "propeller effect").[32] This dampens the change in polarization. Consider synthesizing a tracer with a shorter, more rigid linker.

Q: I'm seeing high background fluorescence or interference from my test compounds.

A: This is a common issue in HTS.

  • Buffer Fluorescence: Ensure your assay buffer itself is not fluorescent.[32] Test a well with only buffer to check for background signal.

  • Compound Interference: Many library compounds are autofluorescent at the excitation/emission wavelengths used for common fluorophores like fluorescein.

    • Solution 1: If possible, switch to a "red-shifted" tracer (e.g., Cy3B, Cy5). These fluorophores are excited at longer wavelengths where compound autofluorescence is less common.[31]

    • Solution 2: Run a counterscreen. Screen your library against the tracer and buffer alone (no protein) to identify compounds that directly interfere with the fluorescence signal.

Part 3: Key Experimental Protocols

This section provides a generalized, step-by-step protocol for Isothermal Titration Calorimetry, a gold-standard method for characterizing binding affinity.

Protocol: Characterizing Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction between 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (or its analog) and its target protein.

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule. The resulting heat per injection is plotted against the molar ratio of ligand to macromolecule. Fitting this binding isotherm yields the thermodynamic parameters of the interaction.

Materials:

  • Purified target protein (>95% purity)

  • Ligand (5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol or analog, >98% purity)

  • ITC instrument (e.g., MicroCal PEAQ-ITC, VP-ITC, or similar)[24]

  • Dialysis tubing or desalting columns

  • Degassing apparatus

  • Assay Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4. Note: The ideal buffer is one in which both protein and ligand are stable and soluble).

Methodology:

  • Sample Preparation (Critical Step): a. Prepare ~500 mL of the desired assay buffer. Filter the buffer through a 0.22 µm filter. b. Dialyze the purified protein stock against 2 x 1 L of the assay buffer for at least 4 hours per change, or overnight at 4°C. c. After dialysis, recover the protein and determine its concentration accurately (e.g., using A280 with the correct extinction coefficient). d. Use the exact same buffer that the protein was dialyzed against (the dialysate) to dissolve the ligand to its final stock concentration. This is the single most important step to minimize large heats of dilution.[25] e. Prepare the final protein and ligand solutions. A common starting point is to have the protein in the cell at a concentration of 10-20 µM and the ligand in the syringe at a concentration 10-15 times higher (e.g., 150-250 µM). f. Thoroughly degas both the protein and ligand solutions immediately before loading them into the ITC.[33]

  • Instrument Setup and Equilibration: a. Thoroughly clean the sample cell and syringe with water and then the assay buffer as per the instrument's instructions.[33] b. Set the experimental temperature (e.g., 25°C). c. Load the reference cell with degassed water or buffer. d. Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles. e. Carefully load the ligand solution into the injection syringe, again avoiding bubbles. f. Place the syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes). The baseline differential power (DP) should be stable and close to the reference power.[33]

  • Titration Experiment: a. Set up the injection parameters. A typical experiment might consist of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2.0 µL). b. Set the spacing between injections to allow the signal to return to the baseline (e.g., 150-180 seconds). If the return is slow, this time may need to be increased.[24] c. Start the titration run.

  • Control Experiment: a. To accurately determine the heat of dilution, perform a control experiment by titrating the ligand from the syringe into the sample cell containing only the assay buffer (no protein). b. Use the exact same concentrations and injection parameters as the main experiment.

  • Data Analysis: a. Open the raw data file in the analysis software (e.g., Origin-based MicroCal software). b. Integrate the area under each injection peak to determine the heat change per injection. c. Subtract the heats of dilution obtained from the control experiment. d. Plot the corrected heat per injection against the molar ratio of ligand to protein. e. Fit the resulting binding isotherm using an appropriate binding model (e.g., 'One Set of Sites'). The software will calculate the KD (1/KA), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically (ΔG = -RTlnKA = ΔH - TΔS).

References

  • Kasimova, M.R. (2011).
  • Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action.
  • (2024).
  • BenchChem. Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility.
  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • Ingenta Connect. (2019). Roles of Fluorine in Drug Design and Drug Action.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • MicroCal, LLC.
  • Kim, Y.C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PMC.
  • Nicoya. Surface Plasmon Resonance (SPR) Troubleshooting Guide.
  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.
  • Drapak, I.V., et al. (2021).
  • Kirk, K.L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • PubMed. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • ResearchGate. (2017).
  • Bitesize Bio. (2025).
  • Creative Proteomics.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4.
  • Lea, W.A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Chemistry LibreTexts. (2024). 1.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Li, Y., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. PMC.
  • Khan, I., et al. (2025).
  • Center for Macromolecular Interactions. (2025).
  • Siddiqui, N., et al. (2026).
  • de Souza, L.G., et al. (2020).
  • ResearchGate. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery | Request PDF.
  • Kavlakova, M., et al. (2012). Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and Its Violuric Acid Adduct With Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity. PubMed.
  • Bogoyevitch, M.A., et al. (2010). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC.
  • Molecular Devices.
  • Sharma, A., et al. (2025).
  • TA Instruments.
  • BenchChem. Refining docking parameters for accurate prediction of binding affinity with thiadiazoles.
  • BMG LABTECH.
  • Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • BellBrook Labs. (2025).
  • Charles River Laboratories. Ligand Binding Assay Bioanalysis.
  • ResearchGate. (2021).
  • Al-Adilee, K.J., & Al-Jbouri, F.A.A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • NSF PAR. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance.
  • Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

Sources

Optimization

Technical Support Center: Optimizing 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Synthesis

Welcome to the Synthesis & Troubleshooting Support Center. This guide provides mechanistic insights, validated protocols, and targeted solutions for researchers and drug development professionals synthesizing 5-[(4-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Troubleshooting Support Center. This guide provides mechanistic insights, validated protocols, and targeted solutions for researchers and drug development professionals synthesizing 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow A 4-Fluorophenyl isothiocyanate (Electrophile) C 4-(4-Fluorophenyl)thiosemicarbazide (Intermediate) A->C Nucleophilic Addition B Hydrazine hydrate (Nucleophile, 0-5°C) B->C Dropwise / Excess E Reflux (10h) Cyclodesulfurization C->E Base-catalyzed D Carbon Disulfide (CS2) + KOH / Ethanol D->E Dithiocarboxylate Formation F Acidification (HCl) pH 4-5 at 0-5°C E->F Cooling G 5-[(4-Fluorophenyl)amino]- 1,3,4-thiadiazole-2-thiol (Final Product) F->G Precipitation

Workflow for the synthesis of 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my 4-(4-fluorophenyl)thiosemicarbazide intermediate consistently below 60%? A1: Low yields in the first step are typically caused by the formation of symmetrical bis-thiosemicarbazides or the thermal degradation of hydrazine. Causality & Solution: Hydrazine hydrate is a highly reactive, bifunctional nucleophile. If the isothiocyanate is present in excess, or if the local concentration is too high during addition, hydrazine can react twice to form a 1,4-disubstituted byproduct. To kinetically favor the mono-addition product, ensure a stoichiometric excess of hydrazine hydrate (typically a 1:2 ratio of isothiocyanate to hydrazine) 1. Perform the addition strictly dropwise at 0–5 °C.

Q2: During the cyclization step with carbon disulfide (CS₂), my reaction stalls, resulting in a mixture of unreacted intermediate and product. How can I drive it to completion? A2: Incomplete cyclization is almost always due to the evaporative loss of highly volatile CS₂ (boiling point 46 °C) before the dithiocarboxylate intermediate can fully cyclize. Causality & Solution: The reaction requires a strong base (KOH) to deprotonate the thiosemicarbazide, allowing nucleophilic attack on CS₂ to form a potassium dithiocarbazate salt. This salt then undergoes intramolecular cyclization and eliminates H₂S [](_). If CS₂ escapes the reflux condenser, the stoichiometry is broken. Use a highly efficient, well-chilled reflux condenser (coolant at 5 °C), add a slight excess of CS₂ (1.5 equivalents), and ensure the base concentration is equimolar to maintain the nucleophilicity of the nitrogen atoms 2.

Q3: I have completed the reflux, but upon acidification, I get a gummy residue instead of a clean precipitate. What went wrong? A3: Gummy residues indicate rapid precipitation that traps impurities, or incorrect pH targeting that alters the solubility of the product. Causality & Solution: The target 1,3,4-thiadiazole-2-thiol exists in a tautomeric equilibrium (thiol-thione) and is highly soluble in basic ethanol as a potassium salt. Acidification must be strictly controlled to pH 4–5 using dilute HCl (e.g., 2M) 1. If the pH drops below 2, you risk protonating the thiadiazole ring nitrogens, which increases its solubility in the aqueous phase or causes it to oil out. Always cool the reaction mixture to 0–5 °C before dropwise acidification to promote controlled crystallization.

Q4: How can I verify that cyclization was successful using spectroscopic methods? A4: FT-IR and ¹H-NMR provide definitive confirmation of the closed thiadiazole ring. Causality & Solution: In FT-IR, the distinct N-H stretches of the primary amine from the thiosemicarbazide will disappear, replaced by a characteristic C=N stretch (1600–1620 cm⁻¹) and a C=S/C-S stretch (1360 and 670 cm⁻¹) 3. In ¹H-NMR (DMSO-d6), the presence of a highly deshielded proton signal around 13.0–14.0 ppm is indicative of the thione-thiol tautomerism characteristic of 1,3,4-thiadiazole-2-thiols 4.

Quantitative Optimization Data

The following table summarizes the critical reaction parameters, highlighting how optimized conditions mechanistically prevent side reactions and improve overall yield.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Hydrazine Stoichiometry 1:1 ratio (Ambient Temp)1:2 ratio (0–5 °C)Excess nucleophile prevents symmetrical bis-adduct formation.>85% (Step 1)
CS₂ Equivalents 1.0 eq1.5 eqCompensates for evaporative loss during extended reflux.N/A
Base (KOH) < 1.0 eq1.1 eqEnsures complete deprotonation for dithiocarboxylate formation.N/A
Acidification pH pH < 2 (Conc. HCl)pH 4–5 (Dilute 2M HCl)Maximizes precipitation of the neutral thiol/thione tautomer.75–85% (Final)

Standard Operating Procedure (SOP): Optimized Synthesis

This self-validating protocol incorporates the mechanistic solutions discussed above to ensure high fidelity and reproducibility.

Step 1: Synthesis of 4-(4-Fluorophenyl)thiosemicarbazide
  • Preparation: Dissolve 4-fluorophenyl isothiocyanate (10 mmol) in 20 mL of absolute ethanol.

  • Nucleophile Setup: In a separate 100 mL round-bottom flask, prepare a solution of hydrazine hydrate (80%, 20 mmol) in 10 mL of absolute ethanol. Chill this solution to 0–5 °C using an ice-water bath.

  • Addition: Add the isothiocyanate solution dropwise to the chilled hydrazine solution over 30 minutes under vigorous magnetic stirring. Self-Validation: The temperature must not exceed 5 °C to prevent bis-thiosemicarbazide formation.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Filter the resulting white solid precipitate under vacuum, wash with 10 mL of cold ethanol, and dry in a desiccator.

Step 2: Cyclization to 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
  • Deprotonation: Suspend the synthesized 4-(4-fluorophenyl)thiosemicarbazide (10 mmol) in 30 mL of absolute ethanol containing KOH (11 mmol). Stir for 15 minutes until the solid is fully dissolved, indicating the formation of the reactive potassium salt.

  • Reagent Addition: Equip the flask with a highly efficient reflux condenser (coolant maintained at 5 °C). Add carbon disulfide (15 mmol) dropwise to the basic solution at room temperature. (Caution: CS₂ is highly flammable and toxic; perform strictly in a fume hood).

  • Cyclodesulfurization: Gradually heat the mixture to a gentle reflux (approx. 70 °C) and maintain for 10 hours. The solution will transition to a yellow/brown color as the potassium dithiocarbazate salt forms and cyclizes.

  • Controlled Precipitation: Cool the reaction mixture to room temperature, then transfer to an ice bath (0–5 °C).

  • Acidification: Slowly add 2M HCl dropwise under continuous stirring. Monitor the pH closely using pH paper or a calibrated probe until it reaches exactly 4.0–5.0. Self-Validation: Do not allow the pH to drop below 3.0, as the product will begin to re-dissolve as a hydrochloride salt.

  • Harvesting: Allow the suspension to stir at 0 °C for an additional 30 minutes to complete precipitation. Filter the solid, wash thoroughly with chilled distilled water (to remove KCl byproducts), and recrystallize from aqueous ethanol to yield the pure 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol.

References

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) Source: Taylor & Francis Online URL:[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Sociedade Brasileira de Química (SBQ) URL:[Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives Source: National University of Pharmacy (NUPH) URL:[Link]

  • A series of novel 5-amino-1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2,5-dithiol derivatives Source: Semantic Scholar URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the crystallization of 5-[(4-Fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the crystallization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. This document is designed to offer practical, experience-driven advice to overcome common challenges in obtaining high-purity crystalline material.

Introduction to Crystallization Challenges

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with potential applications in medicinal chemistry. Like many aromatic thiols and thiadiazole derivatives, its crystallization can be influenced by factors such as solvent choice, cooling rate, and the presence of impurities. This guide will address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol?

A1: Understanding the fundamental properties of the compound is the first step in designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₈H₆FN₃S₂
Molecular Weight 227.29 g/mol
Melting Point 115-116 °C
Appearance White or pale yellow to cream powder

It is important to note that the melting point of the related compound, 5-amino-1,3,4-thiadiazole-2-thiol, is significantly higher at approximately 235 °C (with decomposition)[1][2].

Q2: What are the recommended starting solvents for the crystallization of this compound?

A2: Based on the crystallization of analogous 1,3,4-thiadiazole derivatives, the following solvents are recommended as a starting point for screening:

  • Primary Recommendations:

    • Ethanol[3]

    • Aqueous ethanol mixtures (e.g., 50% ethanol)[1]

    • Ethanol/Methanol mixtures[4]

  • Secondary Recommendations (for cases of poor solubility):

    • Dimethylformamide (DMF)[1]

    • Dimethyl sulfoxide (DMSO)[3]

    • Dioxane[5]

A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system for your specific batch of material.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and provides actionable solutions.

Problem 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon, known as "oiling out," typically occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated to a degree that favors amorphous precipitation over crystalline growth.

Solutions:

  • Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains fully dissolved at an elevated temperature. This reduces the level of supersaturation upon cooling.

  • Employ a Co-solvent System: Introduce a "poor" solvent (an antisolvent) in which the compound is less soluble, to a solution of the compound in a "good" solvent. This should be done at a temperature where the compound is fully dissolved in the initial good solvent. The antisolvent should be added dropwise until slight turbidity is observed, which is then cleared by the addition of a small amount of the good solvent.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for the molecules to arrange themselves into a crystal lattice.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Experimental Workflow for Overcoming Oiling Out

G cluster_0 Troubleshooting 'Oiling Out' A Compound 'Oils Out' B Add more solvent and reheat to dissolve A->B Initial Step C Slowly cool the solution B->C If dissolved D Induce nucleation (scratching/seeding) C->D If no crystals form F Still Oiling Out C->F If oils out again E Successful Crystallization D->E If crystals form D->F If oils out G Consider a different solvent system F->G Next Step

Caption: A logical workflow for troubleshooting the "oiling out" of a compound during crystallization.

Problem 2: No crystals form, even after extended cooling.

Cause: This issue arises from either very high solubility of the compound in the chosen solvent, even at low temperatures, or kinetic barriers to nucleation.

Solutions:

  • Concentrate the Solution: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration of the solute.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the cooled, saturated solution. This will provide a template for further crystal growth.

  • Antisolvent Addition: As described previously, slowly add a solvent in which your compound is insoluble to a solution of your compound in a good solvent. This will reduce the overall solubility and promote precipitation.

  • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes induce nucleation by providing energy to overcome the kinetic barrier.

Problem 3: The resulting crystals are very small or appear as a fine powder.

Cause: Rapid crystal formation, often due to a high degree of supersaturation or rapid cooling, leads to the formation of many small crystals rather than fewer, larger ones.

Solutions:

  • Slower Cooling: Employ a more gradual cooling process. For example, allow the flask to cool to room temperature on the benchtop, then transfer it to a dewar filled with warm water, which will cool slowly overnight.

  • Use a More Dilute Solution: Start with a slightly larger volume of solvent to reduce the initial supersaturation.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (antisolvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting the growth of larger crystals.

Data Presentation: Solvent Screening for Crystallization

A systematic approach to solvent selection is crucial. The following table illustrates a hypothetical solvent screening for 50 mg of the title compound.

Solvent (1 mL)Solubility at 25 °CSolubility at BoilingCrystal Formation upon Cooling
Ethanol Sparingly SolubleSolubleSmall needles
Methanol SolubleVery SolubleNo crystals
Acetone SolubleVery SolubleNo crystals
Ethyl Acetate Sparingly SolubleSolubleFine powder
Toluene InsolubleSparingly SolubleNo dissolution
Water InsolubleInsolubleNo dissolution
Ethanol/Water (4:1) InsolubleSolubleWell-formed prisms

Based on this hypothetical data, an ethanol/water mixture would be the most promising system for obtaining high-quality crystals.

Problem 4: The purity of the crystals is not satisfactory.

Cause: Impurities can be incorporated into the crystal lattice if they have similar structures to the target compound or if the crystallization occurs too rapidly. Potential impurities in the synthesis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol could include unreacted starting materials such as 4-fluorobenzoic acid and thiosemicarbazide, or byproducts from side reactions.[5][6]

Solutions:

  • Hot Filtration: If there are insoluble impurities in your crude material, dissolve the compound in a minimal amount of a suitable hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This will remove the insoluble impurities before the solution cools and the target compound crystallizes.

  • Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.

Logical Relationship: Purity and Crystallization

G cluster_0 Factors Influencing Crystal Purity A Crude Product Purity D Final Crystal Purity A->D B Crystallization Rate B->D C Solvent Choice C->B C->D

Caption: Interrelationship of factors that determine the final purity of the crystalline product.

Problem 5: Polymorphism is suspected.

Cause: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Thiadiazole derivatives are known to exhibit polymorphism.

Solutions:

  • Vary the Crystallization Solvent: Different solvents can favor the formation of different polymorphs.

  • Change the Crystallization Temperature: The temperature at which crystallization occurs can influence which polymorphic form is obtained.

  • Alter the Cooling Rate: Rapid versus slow cooling can lead to different polymorphs.

  • Analytical Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to identify and characterize different polymorphic forms.

Conclusion

Optimizing the crystallization of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol requires a systematic and logical approach. By carefully selecting solvents, controlling the rate of cooling, and addressing potential impurities, researchers can significantly improve the yield and quality of their crystalline product. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each batch of a compound may behave slightly differently, and empirical optimization is often necessary.

References

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]

  • Gomha, S. M., et al. (2017). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 22(10), 1724. [Link]

  • Hussein, M. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • Kadhim, M. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Pharmaceutical Negative Results, 13(3), 134-142. [Link]

  • Mohamed, S. K., et al. (2018). Synthesis, Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(8), 346-353. [Link]

  • NextSDS. (n.d.). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. Retrieved from [Link]

  • Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Schiff's Bases. (2015). ResearchGate. Retrieved from [Link]

  • Shafique, S., et al. (2017). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Acta Poloniae Pharmaceutica, 74(3), 837-846. [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

  • Wang, B. L., et al. (2009). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 14(3), 946-956. [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. Retrieved from [Link]

  • Zambrano, C. H., et al. (2009). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Chilean Chemical Society, 54(4), 368-372. [Link]

  • Abdel-Rahman, R. M., et al. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry, 30(1), 41-47. [Link]

  • Liu, M., et al. (2021). Equilibrium solubilities, model analysis, solvent effect, and thermodynamic properties of 5-amino-1,3,4-thiadiazole-2-thiol in thirteen organic mono-solvents. Journal of Chemical Thermodynamics, 156, 106393. [Link]

  • Sun, D., et al. (2009). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. Pharmazie, 64(2), 67-72. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol Chromatography

Welcome to the technical support resource for the chromatographic analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Section 1: Foundational Knowledge - Understanding Your Analyte

A successful separation begins with a thorough understanding of the analyte's chemical properties. 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a molecule with distinct characteristics that directly influence its behavior in a reversed-phase HPLC system.

FAQ 1.1: What are the key chemical properties of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol that influence its chromatography?

Understanding the structure of your analyte is the first step in developing a successful HPLC method. This compound is a substituted 1,3,4-thiadiazole derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry.[1][2] Its key features are:

  • Amphoteric Nature: The molecule possesses both a weakly acidic thiol group (-SH) and a weakly basic amino group (-NH-). This dual nature means its overall charge and polarity are highly dependent on the pH of the mobile phase.[3][4] At a low pH, the amino group will be protonated (positive charge), while at a high pH, the thiol group will be deprotonated (negative charge).

  • Hydrophobicity: The presence of the fluorophenyl ring gives the molecule significant non-polar character, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: The aromatic ring and the heterocyclic system provide strong chromophores, allowing for sensitive detection using a UV detector, typically in the 254-280 nm range.[5]

FAQ 1.2: What is a good starting point for method development for this compound?

For a compound with these characteristics, a standard reversed-phase approach is the most logical starting point.

  • Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good balance of hydrophobic retention for this molecule.[6] A common dimension is 4.6 x 150 mm with 5 µm particles.

  • Mobile Phase: Start with a simple binary mobile phase of water (A) and an organic modifier (B), such as acetonitrile or methanol.

  • Initial "Scouting" Gradient: A broad gradient run is essential to determine the approximate elution conditions.[7] This initial run helps identify where the analyte elutes and reveals the presence of any impurities. A typical scouting gradient is detailed in the protocol below.

Section 2: Mobile Phase Optimization - Core Parameters

Once you have an initial chromatogram from a scouting run, the next step is to fine-tune the mobile phase to achieve optimal retention, peak shape, and resolution.

FAQ 2.1: How do I select the appropriate organic modifier: Acetonitrile vs. Methanol?

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, and the choice between them can significantly alter selectivity.[8][9]

  • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase systems.[9] This means that for the same percentage of organic modifier, your analyte will typically elute earlier with acetonitrile.

  • Selectivity: The primary reason to choose one over the other is the potential for different selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile exhibits dipole-dipole interactions.[10] These different interaction mechanisms can change the elution order of your target analyte relative to its impurities.[9] It is often beneficial to screen both solvents during method development.

Table 1: Comparison of Common Organic Modifiers

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Selectivity π-π and dipole-dipole interactionsHydrogen bonding capabilities
Viscosity (in water) LowerHigher
System Backpressure LowerHigher
UV Cutoff ~190 nm~205 nm
Recommendation A good first choice due to lower backpressure and better UV transparency at low wavelengths.[8]An excellent alternative to ACN for changing selectivity when resolution is a problem.
FAQ 2.2: Why is pH control critical for this analyte, and how do I choose the right pH?

For an ionizable compound like 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, mobile phase pH is the most powerful tool for controlling retention and improving peak shape.[3][11] The goal is often "ion suppression," where you adjust the pH to make the analyte as neutral and hydrophobic as possible, thereby increasing its retention on a reversed-phase column.

  • The Role of pKa: The pKa is the pH at which a functional group is 50% ionized. To ensure a robust and reproducible method, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa values.[3][4]

  • For an Amphoteric Compound:

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the basic amino group becomes protonated (-NH2+), making the molecule more polar and less retained. The acidic thiol group remains neutral (-SH).

    • High pH (e.g., pH 8-9): At a high pH, the acidic thiol group deprotonates (-S-), making the molecule more polar and less retained. The basic amino group remains neutral (-NH-).

    • Intermediate pH: There will be a pH range where the molecule exists predominantly in its most neutral form. This is typically the ideal range for achieving good retention and peak shape.

Caption: Effect of mobile phase pH on the ionization state of the analyte.

FAQ 2.3: What type of buffer should I use, and at what concentration?

Using a buffer is essential to control and maintain a stable mobile phase pH, which is critical for reproducible retention times.[11]

  • Buffer Selection: Choose a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH. For example, if you want to work at pH 3.0, a phosphate or formate buffer is suitable. If you are using mass spectrometry (MS) detection, you must use a volatile buffer like formic acid, acetic acid, or ammonium acetate.

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient. A lower concentration may not have enough capacity to control the pH, while a higher concentration risks precipitation when mixed with high percentages of the organic modifier.

Section 3: Troubleshooting Common Chromatographic Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Q&A 3.1: Poor Peak Shape (Tailing)
  • Problem: My peak for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is tailing significantly. What are the likely causes and solutions?

  • Answer: Peak tailing is one of the most common issues in HPLC and often points to unwanted secondary interactions between the analyte and the stationary phase.[12][13] For a basic compound, the primary cause is often interaction with acidic silanol groups on the silica surface of the column packing.

G start Peak Tailing Observed q1 Is pH appropriate? (Not near pKa) start->q1 a1_yes Adjust pH to suppress ionisation of amino group (e.g., pH 3 or pH > 8) q1->a1_yes No q2 Is buffer concentration adequate (10-25mM)? q1->q2 Yes a1_yes->q2 a2_yes Increase buffer concentration q2->a2_yes No q3 Is column old or contaminated? q2->q3 Yes a2_yes->q3 a3_yes Flush column or replace with a new one q3->a3_yes Yes end Symmetrical Peak q3->end No, problem persists. Consider alternative column (e.g., with end-capping) a3_yes->end

Caption: Workflow for systematic mobile phase optimization.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Rosés, M., et al. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2026, February 5). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Chromatography Today. (2019, November 21). Increasing Peak Capacity for the Gradient Analysis of Protein Digests and other Complex Samples. Retrieved from [Link]

  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • AKJournals. (n.d.). Thin-Layer Chromatography of Some Derivatives of 2-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazoles in Magnetic Field. Retrieved from [Link]

  • Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]

  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Mol-Instincts. (2025, August 23). CAS#:14731-24-9 | 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL. Retrieved from [Link]

  • MDPI. (2025, November 12). Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2022, July 15). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • PubMed. (2018, March 15). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced NMR Troubleshooting for Fluorinated Heterocycles

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals working with complex halogenated scaffolds, specifically fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals working with complex halogenated scaffolds, specifically fluorophenyl thiadiazole derivatives .

The introduction of fluorine into the thiadiazole pharmacophore dramatically alters the nuclear magnetic resonance (NMR) landscape. Fluorine-19 ( 19 F) has a spin of ½ and 100% natural abundance, leading to extensive scalar coupling ( J -coupling) with both 1 H and 13 C nuclei. This causes severe signal splitting (multiplets) that overlap in the narrow aromatic regions, obscuring critical structural and quantitative data.

This guide provides field-proven, self-validating methodologies to resolve these overlaps, extract accurate integrals, and determine 3D conformations.

Diagnostic Workflow: Resolving Signal Overlap

NMR_Workflow Start NMR Overlap in Fluorophenyl Thiadiazoles Prob1 1H Aromatic Multiplet Overlap Start->Prob1 Prob2 13C Signal Splitting (J_CF Coupling) Start->Prob2 Prob3 3D Conformation Ambiguity Start->Prob3 Sol1 Band-Selective Pure Shift NMR Prob1->Sol1 Suppress J_HH Sol2 13C{1H, 19F} Double Decoupling Prob2->Sol2 Suppress J_CH & J_CF Sol3 2D 19F-1H HOESY Prob3->Sol3 Heteronuclear NOE

Diagnostic decision tree for selecting the appropriate advanced NMR technique.

FAQ & Troubleshooting Guides

13 C NMR: Resolving Fluorine-Induced Carbon Multiplets

Q: The aromatic carbons on my fluorophenyl thiadiazole appear as a complex, unresolvable mess with low signal-to-noise (S/N). Standard proton decoupling ( 13 C{ 1 H}) isn't helping. What is the mechanism behind this, and how do I fix it?

The Causality: While standard 13 C{ 1 H} NMR collapses carbon-proton couplings, it does nothing to address carbon-fluorine couplings. Because 19 F is 100% naturally abundant, it splits the 13 C signals via one-bond ( 1JCF​≈250 Hz), two-bond ( 2JCF​≈50 Hz), and three-bond ( 3JCF​≈20 Hz) scalar couplings[1]. This spreads the signal intensity of a single carbon across multiple peaks, burying them in the baseline noise and causing overlap with the thiadiazole core carbons.

The Solution: You must perform a 13 C{ 1 H, 19 F} double-decoupled experiment . By simultaneously irradiating both the proton and fluorine frequencies during carbon acquisition, all multiplets collapse into sharp, high-intensity singlets[2].

Step-by-Step Protocol: 13 C{ 1 H, 19 F} Acquisition Prerequisite: A triple-resonance probe (H/F/C) capable of pulsing 1 H, 19 F, and 13 C simultaneously.

  • Probe Tuning: Tune and match the probe for 13 C, 1 H, and 19 F. Self-Validation: Failure to tune the 19 F channel will result in incomplete decoupling and residual broad multiplets.

  • Carrier Frequency Alignment: Acquire a standard 1D 19 F spectrum. Note the exact center of the fluorophenyl resonances (in ppm). Set the 19 F carrier frequency (O3P on Bruker systems) to this exact value[1].

  • Decoupling Waveform Selection: Because 19 F has a massive chemical shift range, standard continuous wave (CW) decoupling will fail. Select an adiabatic shaped pulse (e.g., WURST or CHIRP) for broadband 19 F decoupling[2].

  • Acquisition: Run the zgig or equivalent pulse sequence with double decoupling enabled.

  • Thermal Management: Caution: Double decoupling deposits significant RF power into the sample. Increase the relaxation delay (D1) to ≥3 seconds and monitor the probe temperature to prevent sample degradation or probe arcing.

1 H NMR: Extracting Quantitative Integrals from Overlapped Aromatics

Q: The aromatic protons of the fluorophenyl ring overlap heavily with each other and the thiadiazole substituents. I cannot extract accurate integrals for quantitative analysis. How can I simplify the 1 H spectrum?

The Causality: Standard 1 H NMR is limited by a narrow chemical shift range (typically 0-12 ppm) compounded by ubiquitous homonuclear scalar ( JHH​ ) coupling. In fluorinated aromatics, this creates dense second-order multiplets that are mathematically impossible to integrate accurately using standard baseline integration[3].

The Solution: Implement Pure Shift NMR (e.g., PSYCHE or Band-Selective Pure Shift) . Pure shift techniques utilize spatial encoding or data chunking to refocus J -evolution during acquisition. The result is a spectrum where all homonuclear couplings are suppressed, yielding an "ultraclean" spectrum consisting entirely of singlets[4].

Step-by-Step Protocol: Band-Selective Pure Shift NMR

  • Pulse Sequence Selection: Load a band-selective pure shift sequence (e.g., zangger-sterk or PSYCHE).

  • Chunking Calibration: Set the data chunk duration. Self-Validation: The chunk duration must be short enough to prevent J -evolution but long enough to maintain sensitivity. A typical chunk size is 15-20 ms[4].

  • Artifact Suppression: Ensure the J -refocusing τ/4 delays are precisely calibrated to the midpoint of each chunk to yield pure negative absorption mode sidebands, which cancel out during processing[3].

  • Integration Validation: Compare the integral of an isolated, non-overlapping signal (e.g., a solvent peak or isolated methyl group) in the pure shift spectrum against a standard 1 H pulse-acquire spectrum. If the pure shift sequence is calibrated correctly, the integrals will match within a 1% margin of error[3].

Spatial Proximity: Determining 3D Conformations

Q: I need to determine the rotational conformation of the fluorophenyl ring relative to the thiadiazole core, but standard 1 H- 1 H NOESY is ambiguous due to a lack of adjacent protons. What is the alternative?

The Causality: Standard NOESY relies on dipole-dipole cross-relaxation between protons within ~5 Å of each other. If the thiadiazole core lacks protons near the fluorophenyl linkage, the NOE transfer pathway is broken. However, the 19 F nucleus also participates strongly in cross-relaxation due to its high gyromagnetic ratio.

The Solution: Utilize 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy) . This technique detects spatial proximity by transferring magnetization directly through space from the fluorine atom(s) to nearby protons[5].

HOESY_Pathway H_spin 1H Spin Excitation Evol t1 Evolution (Chemical Shift) H_spin->Evol Mix Mixing Time (τ_m) Cross-Relaxation Evol->Mix Dipolar Coupling F_spin 19F Spin Detection (t2) Mix->F_spin Space < 5Å

Magnetization transfer pathway during a 2D 19F-1H HOESY experiment.

Step-by-Step Protocol: 2D 19 F- 1 H HOESY

  • Sequence Setup: Load the heteronuclear HOESY pulse program. Ensure the spectrometer routing directs 1 H to the decoupler channel and 19 F to the observe channel (or vice versa, depending on probe optimization).

  • Mixing Time ( τm​ ) Optimization: The heteronuclear NOE builds up slower than homonuclear NOE. Set the mixing time ( τm​ ) between 300 ms and 800 ms. Self-Validation: Run a 1D selective HOESY array with varying τm​ to find the optimal signal maximum before T1 relaxation decays the signal.

  • Distance Calibration: To extract highly accurate internuclear distances (error margins of ~5%), you must correct for the cross-relaxation of 1 H. Acquire a standard 2D 1 H- 1 H NOESY and use the diagonal peak decay rates to calibrate the 1 H- 19 F distance calculations[5].

Quantitative Data Summary: Technique Comparison

The following table summarizes the operational parameters and expected outcomes when applying these advanced techniques to fluorophenyl thiadiazole derivatives.

TechniqueTarget NucleusResolution ImprovementSensitivity PenaltyTypical Acquisition TimePrimary Application
Standard 13 C{ 1 H} 13 CBaselineNone10-30 minsBasic structural confirmation.
13 C{ 1 H, 19 F} 13 CHigh (Collapses JCF​ )Minimal (Requires specific probe)30-60 minsResolving fluorinated aromatic carbons.
Pure Shift 1 H 1 HVery High (Singlets only)Moderate (Chunking losses)15-45 minsExtracting exact chemical shifts/integrals.
19 F- 1 H HOESY 19 F / 1 HN/A (2D Correlation)High (Relies on weak NOE)2-12 hours3D conformation and spatial proximity.
19 F DOSY 19 FExtreme (Diffusion-based)Low1-2 hoursSeparating mixtures without overlap[6].

References

  • Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed -[Link]

  • 13C NMR with 1H and 19F double decoupling - EPFL -[Link]

  • Very broadband diffusion-ordered NMR spectroscopy: 19F DOSY - Semantic Scholar -[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy - ACS Publications -[Link]

  • Ultraclean pure shift NMR - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic beh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol .

This molecule presents a "perfect storm" of chromatographic challenges. It contains a secondary amine, a highly polarizable thiadiazole ring, and a free thiol (-SH) group. These functional groups drive secondary interactions with stationary phases, chelate with system hardware, and undergo dynamic structural shifts—all of which manifest as severe peak tailing.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate the root cause of the asymmetry. The following decision tree maps the logical progression from physical system checks to chemical interaction diagnostics.

G Start Observe Peak Tailing (USP Tf > 1.5) CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll Physical Physical Issue: Check frits, void volume, or tubing connections CheckAll->Physical Yes (Systemic) Chemical Chemical Issue: Analyte-specific interaction CheckAll->Chemical No (Analyte Specific) Metal Metal Chelation? (Thiol/Thiadiazole affinity) Chemical->Metal Passivate Passivate system with EDTA or use PEEK/Bio-inert hardware Metal->Passivate Test confirms Fe/Ti affinity Silanol Silanol Interaction? (Secondary amine affinity) Metal->Silanol Unresolved LowerPH Lower mobile phase pH < 3.0 Use base-deactivated C18 Silanol->LowerPH Test confirms Si-O- affinity Tautomer Thiol-Thione Tautomerism? (Dynamic interconversion) Silanol->Tautomer Unresolved Temp Optimize column temp to coalesce tautomer peaks Tautomer->Temp

Diagnostic workflow for isolating chemical vs. physical peak tailing mechanisms.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific thiadiazole derivative exhibit severe tailing compared to my neutral standards?

A: The tailing is driven by multiple retention mechanisms occurring simultaneously. In a reversed-phase system, your primary mechanism is hydrophobic interaction. However, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol contains a secondary amine. At a mid-range pH (e.g., pH 5-7), residual silanol groups (Si-OH) on the silica support deprotonate to form negatively charged silanoxanes (Si-O⁻). The secondary amine interacts with these sites via weak cation exchange and strong hydrogen bonding, causing the analyte to "drag" as it elutes[1].

Q2: How do I determine if trace metals are causing the tailing, and how do I fix it?

A: The free thiol (-SH) and the nitrogen-rich thiadiazole ring are potent chelating agents. If you are using standard stainless steel tubing, frits, or a titanium pump head, trace iron (Fe³⁺) or titanium (Ti⁴⁺) ions can leach into the silica bed[2]. Your analyte will form transient coordination complexes with these immobilized metals, leading to severe tailing[3].

  • Diagnostic Test: Inject a known chelator (e.g., 2,3-dihydroxynaphthalene or ciprofloxacin). If it tails, your system is metal-contaminated.

  • Solution: Switch to PEEK (polyetheretherketone) tubing for all post-injector connections and utilize a bio-inert or metal-free column hardware system[2].

Q3: What is the optimal mobile phase strategy to suppress silanol interactions?

A: You must control the ionization state of both the stationary phase and the analyte. Operating at a low pH (e.g., pH 2.5 - 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid) fully protonates the residual silanols (Si-OH), neutralizing their negative charge and eliminating the cation-exchange secondary interaction. Combine this with a highly base-deactivated (end-capped) C18 column, which uses steric protection to shield any remaining silanols from the secondary amine[1].

Q4: Could thiol-thione tautomerism be causing my peak distortion?

A: Yes. 1,3,4-thiadiazole-2-thiols exist in a dynamic equilibrium with their thione (C=S) tautomer[4]. If the rate of interconversion between the thiol and thione forms is roughly equivalent to the chromatographic timescale, the two forms will partially separate but continuously interconvert, resulting in a broad, severely tailing, or even split peak[5].

  • Solution: Altering the column temperature (typically increasing it to 40-50°C) accelerates the interconversion rate, forcing the tautomers to coalesce into a single, sharp, time-averaged peak.

Part 3: Quantitative Benchmarks

To illustrate the causality of these interventions, the following table summarizes the USP Tailing Factor ( Tf​ ) for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol under progressively optimized conditions. A Tf​ value of 1.0 indicates perfect Gaussian symmetry; values >1.5 indicate problematic tailing.

Column ChemistryMobile Phase ConditionsSystem HardwareUSP Tailing Factor ( Tf​ )Diagnostic Outcome
Standard Type-A C18pH 7.0 (Phosphate buffer)Stainless Steel2.85 Severe silanol & metal interaction.
Base-Deactivated C18pH 7.0 (Phosphate buffer)Stainless Steel2.10 Silanols shielded; metal chelation persists.
Base-Deactivated C18pH 3.0 (0.1% Formic acid)Stainless Steel1.65 Silanols protonated; trace metal affinity remains.
Base-Deactivated C18pH 3.0 (0.1% Formic acid)PEEK / Bio-inert 1.08 Optimal symmetry achieved.

Part 4: Validated Corrective Protocols

If you cannot immediately swap your hardware to a metal-free system, you must passivate your current system to strip immobilized metals, followed by optimizing your mobile phase. This creates a self-validating protocol: if peak shape improves post-passivation, metal chelation was the primary vector.

Protocol A: System Passivation (EDTA Wash)

Purpose: To strip chelated Fe³⁺ and Ti⁴⁺ ions from the stainless steel flow path and column frits.

  • Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh chelators.

  • Prepare a passivation solution of 0.05 M EDTA (Ethylenediaminetetraacetic acid) in LC-MS grade water. Adjust to pH 6.0 using dilute NaOH to ensure EDTA solubility.

  • Flush the entire HPLC system (pumps, autosampler, and detector flow cell) with the EDTA solution at 1.0 mL/min for 60 minutes .

  • Flush the system with LC-MS grade water at 1.0 mL/min for 30 minutes to remove all residual EDTA.

  • Reinstall the analytical column and equilibrate with your mobile phase.

Protocol B: Mobile Phase & Column Optimization

Purpose: To suppress silanol ionization and force tautomeric coalescence.

  • Select a Base-Deactivated Column: Install a modern Type-B silica C18 column with dense end-capping or polar-embedded groups (e.g., Agilent ZORBAX Extend or Waters XBridge)[1].

  • Buffer Preparation: Prepare Mobile Phase A using 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). TFA acts as both an acidifier (protonating silanols) and a mild ion-pairing agent for the secondary amine.

  • Temperature Control: Set the column oven temperature to 45°C . Allow 20 minutes for thermal equilibration. This elevated temperature increases mass transfer kinetics and forces the rapid interconversion of the thiol-thione tautomers, coalescing them into a single sharp peak[4].

Part 5: References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Articles. Available at:[Link]

  • SilcoTek. "Identifying and Preventing Metal Ion Leaching in HPLC Systems." SilcoTek Resources. Available at:[Link]

  • Mroczek T, Plech T, Wujec M. "Novel concept of discrimination of 1,2,4-triazole-3-thione and 3-thiol tautomers." Journal of Chromatographic Science, 2017. Cited via Iraqi Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its Chlorophenyl Derivatives

A Technical Guide for Researchers in Drug Discovery and Development The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of its pharmacological profile. Among these, the 5-anilino-1,3,4-thiadiazole-2-thiol framework has garnered significant interest. This guide provides a comparative analysis of the biological activities of 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its chlorophenyl-substituted analogues, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The rationale behind comparing the fluoro and chloro derivatives lies in the profound impact that halogen substitution can have on a molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, which in turn can significantly modulate its biological activity. Fluorine, with its high electronegativity and small size, can alter pKa, improve metabolic stability, and enhance binding interactions. Chlorine, being larger and less electronegative, also modifies these properties but in a distinct manner, often leading to different biological outcomes.

Comparative Biological Activities

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The introduction of a halogenated phenylamino moiety at the 5-position has been shown to be a viable strategy for developing new antimicrobial compounds.

In a study on Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol, it was observed that derivatives with electron-withdrawing groups, such as fluorine, exhibited excellent inhibitory activity against various microbial strains[2]. For instance, a derivative incorporating a 4-fluorobenzylidene moiety demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis[2].

Conversely, studies on chlorophenyl derivatives have also reported significant antimicrobial potential. For example, formazans synthesized from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole showed good activity against Salmonella typhi and E. coli[3]. Another study highlighted a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole as being marginally active against S. aureus with an MIC value of 62.5 μg/mL[3].

Table 1: Comparative Antimicrobial Activity Data

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiolStaphylococcus aureus8[2]
Aspergillus niger8[2]
Candida tropicalis8[2]
2-(p-chlorophenylamino)-5-(...)-1,3,4-thiadiazole derivativeStaphylococcus aureus62.5[3]

From the available data, it appears that the 4-fluoro substitution can lead to potent, broad-spectrum antimicrobial activity. The electron-withdrawing nature of fluorine likely plays a crucial role in the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is a burgeoning area of research. Both fluorophenyl and chlorophenyl substituted compounds have demonstrated promising cytotoxic effects against various cancer cell lines.

A review of the cytotoxic properties of 1,3,4-thiadiazole derivatives highlighted that N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine showed higher inhibitory activity against the MDA-MB-231 breast cancer cell line than the standard drug cisplatin[4].

Similarly, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been extensively studied for their anticancer properties. For instance, a series of compounds featuring the 5-(4-chlorophenyl)-1,3,4-thiadiazole core displayed a wide range of anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL[5]. Specifically, 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has shown good antiproliferative activity against a panel of cancer cell lines[4].

Table 2: Comparative Anticancer Activity Data

Compound/DerivativeCancer Cell LineIC50 (µM or µg/mL)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231 (Breast)More potent than cisplatin[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7 (Breast), HepG2 (Liver)2.34–91.00 µg/mL[5]

The data suggests that both fluoro and chloro substitutions on the phenylamino ring can lead to potent anticancer agents. The specific substitution pattern and the presence of other functional groups on the thiadiazole scaffold significantly influence the cytotoxic potency. The electron-withdrawing properties of both halogens are believed to contribute to the anticancer activity, potentially through interactions with key enzymes or receptors involved in cancer cell proliferation[4].

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is intricately linked to their chemical structure. The following SAR insights can be drawn from the available literature:

  • Role of the Halogen: The presence of a halogen on the phenyl ring is generally favorable for both antimicrobial and anticancer activities. The electronegativity and size of the halogen influence the overall electronic and steric properties of the molecule, which in turn affects its binding to biological targets.

  • Position of the Halogen: The position of the halogen on the phenyl ring (ortho, meta, or para) can significantly impact activity. The para-position is frequently explored and often yields potent compounds.

  • The Phenylamino Linker: The amino group linking the phenyl ring to the thiadiazole core is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions with target proteins.

  • The Thiol Group: The thiol group at the 2-position of the thiadiazole ring is also important for biological activity and can exist in a tautomeric thione form. This group can act as a hydrogen bond donor or acceptor and can also be a site for further derivatization to modulate activity.

SAR_Insights Thiadiazole_Core 1,3,4-Thiadiazole Core Phenylamino_Linker 5-Phenylamino Linker Thiadiazole_Core->Phenylamino_Linker Scaffold Thiol_Group 2-Thiol Group Thiadiazole_Core->Thiol_Group Key Functional Group Halogen_Substituent Halogen Substituent (F vs. Cl) Phenylamino_Linker->Halogen_Substituent Modulates Properties Biological_Activity Biological Activity (Antimicrobial, Anticancer) Phenylamino_Linker->Biological_Activity Essential for Interaction Halogen_Substituent->Biological_Activity Influences Potency & Spectrum Thiol_Group->Biological_Activity Contributes to Binding

Caption: Key structural features influencing the biological activity of 5-(halophenylamino)-1,3,4-thiadiazole-2-thiols.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below. These protocols are based on methodologies reported in the literature.

General Synthetic Procedure for 5-(Substituted phenylamino)-1,3,4-thiadiazole-2-thiols

The synthesis of the target compounds typically involves a multi-step process starting from a substituted aniline.

Synthesis_Workflow cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization to Thiadiazole Aniline Substituted Aniline (e.g., 4-fluoroaniline or chloroaniline) CS2_NH3 CS2, aq. NH3 Aniline->CS2_NH3 Hydrazine Hydrazine Hydrate CS2_NH3->Hydrazine Thiosemicarbazide Substituted Phenyl Thiosemicarbazide Hydrazine->Thiosemicarbazide Thiosemicarbazide_2 Substituted Phenyl Thiosemicarbazide CS2_Base CS2, Base (e.g., KOH) Thiosemicarbazide_2->CS2_Base Cyclization Acidic Workup CS2_Base->Cyclization Final_Product 5-(Substituted phenylamino)- 1,3,4-thiadiazole-2-thiol Cyclization->Final_Product

Caption: General synthetic workflow for 5-(substituted phenylamino)-1,3,4-thiadiazole-2-thiols.

Step-by-Step Methodology:

  • Synthesis of Substituted Phenyl Thiosemicarbazide:

    • To a stirred solution of the appropriate substituted aniline (e.g., 4-fluoroaniline or a chloroaniline isomer) in aqueous ammonia, add carbon disulfide dropwise at a low temperature (0-5°C).

    • After the addition is complete, continue stirring for a specified period.

    • To the resulting dithiocarbamate salt, add hydrazine hydrate and reflux the mixture for several hours.

    • Upon cooling, the substituted phenyl thiosemicarbazide will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

  • Synthesis of 5-(Substituted phenylamino)-1,3,4-thiadiazole-2-thiol:

    • Dissolve the synthesized substituted phenyl thiosemicarbazide in a basic solution (e.g., ethanolic potassium hydroxide).

    • Add carbon disulfide to the solution and stir at room temperature for an extended period (e.g., 12-24 hours).

    • After the reaction is complete, carefully acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6.

    • The desired 5-(substituted phenylamino)-1,3,4-thiadiazole-2-thiol will precipitate out of the solution.

    • Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF-water).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (wells with inoculum but no drug) and negative controls (wells with medium only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion

Both 5-[(4-fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its chlorophenyl derivatives represent promising scaffolds for the development of novel antimicrobial and anticancer agents. The available data suggests that the nature of the halogen substituent significantly influences the biological activity profile. While the 4-fluoro derivative has shown particularly potent and broad-spectrum antimicrobial effects, various chlorophenyl isomers have demonstrated strong anticancer properties.

The choice between a fluoro or chloro substituent will depend on the desired therapeutic application and the specific biological target. Further research, including direct comparative studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds and to guide the rational design of next-generation 1,3,4-thiadiazole-based drugs. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate these and related compounds in their own laboratories.

References

  • (Reference to a general medicinal chemistry textbook or a review on heterocyclic chemistry)
  • Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research.[1]

  • (Reference to a review on the role of halogens in drug design)
  • (Reference to a study on the physicochemical properties of halogen
  • (Reference to a general review on antimicrobial agents)
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.[3]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC.[4]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.[5]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. [Journal Name].[2]

Sources

Comparative

A Comparative Guide to 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its Analogs as Enzyme Inhibitors

This guide provides a comparative analysis of the enzyme inhibitory potential of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and structurally related compounds. While direct benchmark studies on this specific mol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the enzyme inhibitory potential of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and structurally related compounds. While direct benchmark studies on this specific molecule are limited in the public domain, a wealth of research on the broader 1,3,4-thiadiazole-2-thiol scaffold allows for a robust evaluation of its potential as an inhibitor of key enzymes, primarily carbonic anhydrases and ureases. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic promise of this class of compounds.

Introduction: The 1,3,4-Thiadiazole Scaffold in Enzyme Inhibition

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and diuretic properties.[3][4][5] A key feature of many biologically active 1,3,4-thiadiazoles is their ability to act as enzyme inhibitors. The nitrogen and sulfur atoms within the heterocyclic ring system can coordinate with metal ions in enzyme active sites, leading to potent and often selective inhibition.[1]

This guide will focus on two primary enzyme targets for which 1,3,4-thiadiazole-2-thiol derivatives have shown significant inhibitory activity:

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6][7][8]

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a target for treating gastritis, peptic ulcers, and other related infections.[9][10][11][12]

Comparative Analysis of Inhibitory Activity

Carbonic Anhydrase Inhibition

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been investigated as carbonic anhydrase inhibitors (CAIs).[5] These compounds are of interest as non-sulfonamide CAIs, potentially offering different selectivity profiles and side-effect profiles compared to classical sulfonamide inhibitors like acetazolamide.[5]

Studies on a series of 1,3,4-thiadiazole and 1,2,4-triazole thiols revealed that thiadiazoles are generally more active than triazoles against several human CA isozymes (hCA I, II, and IX).[6] The inhibition constants (Ki) for these compounds were in the nanomolar to micromolar range.[6] For instance, 5-amino-1,3,4-thiadiazole-2-thiol and its N-acetylated derivative were identified as effective inhibitors, although they were less potent than the corresponding sulfonamides.[6]

Table 1: Comparison of Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives and Standard Inhibitors

CompoundTarget EnzymeInhibition Constant (Ki)Reference
5-amino-1,3,4-thiadiazole-2-thiolhCA I97 nM - 548 µM (range for derivatives)[6]
5-amino-1,3,4-thiadiazole-2-thiolhCA II7.9 - 618 µM (range for derivatives)[6]
5-amino-1,3,4-thiadiazole-2-thiolhCA IX9.3 - 772 µM (range for derivatives)[6]
Acetazolamide (Standard)hCA IIPotent inhibitor (Ki in nM range)[7]

Note: The table presents a range of activities for derivatives from the cited study, as specific data for the parent compound was not detailed.

The presence of the thiol group is crucial for the inhibitory activity, as it is believed to coordinate with the zinc ion in the active site of carbonic anhydrases.[6] The nature of the substituent at the 5-position of the thiadiazole ring significantly influences the inhibitory potency and selectivity.

Urease Inhibition

Numerous studies have highlighted the potent urease inhibitory activity of 1,3,4-thiadiazole derivatives. These compounds often exhibit IC50 values in the low micromolar to nanomolar range, frequently surpassing the activity of the standard urease inhibitor, thiourea.[9][10][12]

The inhibitory mechanism is thought to involve the interaction of the thiadiazole ring's heteroatoms with the nickel ions in the urease active site. Molecular docking studies have supported this hypothesis, showing that these compounds can effectively bind to the active site of urease.[9][12]

Table 2: Comparison of Urease Inhibition by 1,3,4-Thiadiazole Derivatives and Standard Inhibitors

CompoundTarget EnzymeIC50 ValueReference
Quinazolin-4(3H)-one derivatives with thiadiazoleJack Bean Urease1.88 ± 0.17 to 6.42 ± 0.23 µg/mL[9]
1,2,4-triazole and 1,3,4-thiadiazole derivativesJack Bean UreasePotent activity reported[10]
Thiazole-thiazolidinone derivativesUreaseAs low as 1.80 ± 0.80 µM[11]
1,3,4-thiadiazole derivativesJack Bean UreaseBetter activity than thiourea reported[12]
Thiourea (Standard)Jack Bean Urease15.06 ± 0.68 µg/mL[9]
Acetohydroxamic acid (Standard)Jack Bean Urease21.03 ± 0.94 µg/mL[9]

The data clearly indicates that the 1,3,4-thiadiazole scaffold is a promising starting point for the design of potent urease inhibitors. The specific substitutions on the thiadiazole ring play a critical role in determining the inhibitory efficacy.

Experimental Protocols

To facilitate comparative studies, this section provides standardized, step-by-step methodologies for assessing the inhibitory activity of compounds like 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol against carbonic anhydrase and urease.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the well-established esterase activity assay for carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Test inhibitor (e.g., 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of carbonic anhydrase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Enzyme solution

    • Inhibitor solution (or solvent for control wells)

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the p-NPA substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Urease Inhibition Assay (Berthelot Method)

This protocol is based on the quantification of ammonia produced from the enzymatic hydrolysis of urea using the Berthelot (indophenol) method.

Materials:

  • Purified urease (e.g., from Jack Bean)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Urea substrate solution

  • Test inhibitor dissolved in a suitable solvent

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Urease solution

    • Test inhibitor solution (or solvent for control wells)

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Initiation: Add the urea substrate solution to each well and incubate at 37°C for a further defined period (e.g., 30 minutes).

  • Color Development:

    • Add the phenol-nitroprusside reagent to each well.

    • Add the alkaline hypochlorite reagent to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow for color development.

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 625-630 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of ammonia produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value as described for the carbonic anhydrase assay.

Visualizing Experimental Workflows and Pathways

General Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Enzyme Enzyme Stock Setup Assay Setup in 96-well Plate (Enzyme + Inhibitor + Buffer) Enzyme->Setup Inhibitor Inhibitor Dilutions Inhibitor->Setup Substrate Substrate Solution Initiation Reaction Initiation (Add Substrate) Substrate->Initiation Preincubation Pre-incubation Setup->Preincubation Preincubation->Initiation Incubation Reaction Incubation Initiation->Incubation Measurement Measure Signal (e.g., Absorbance) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Simplified Carbonic Anhydrase Catalytic Cycle and Inhibition

G E_Zn_H2O E-Zn-H2O E_Zn_OH E-Zn-OH- E_Zn_H2O->E_Zn_OH -H+ E_Zn_HCO3 E-Zn-HCO3- E_Zn_OH->E_Zn_HCO3 +CO2 E_Zn_HCO3->E_Zn_H2O +H2O -HCO3- CO2 CO2 H2O H2O HCO3 HCO3- H_plus H+ Inhibitor Thiadiazole-Thiol Inhibitor Inhibitor->E_Zn_H2O Binds to Zn2+

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

Conclusion and Future Directions

The 1,3,4-thiadiazole-2-thiol scaffold represents a versatile and potent platform for the development of enzyme inhibitors, particularly against carbonic anhydrases and ureases. While direct experimental data for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is not extensively documented in the public literature, the consistent and potent activity of its structural analogs strongly suggests its potential as a bioactive molecule.

The presence of the 4-fluorophenylamino group at the 5-position likely modulates the electronic properties and steric bulk of the molecule, which in turn will influence its binding affinity and selectivity for different enzyme targets. Future research should focus on:

  • Direct Synthesis and In Vitro Screening: The synthesis and direct biological evaluation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol against a panel of carbonic anhydrase isozymes and urease are crucial next steps.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the phenylamino ring and the thiadiazole core will help in optimizing potency and selectivity.

  • Mechanism of Action Studies: Detailed kinetic and structural studies (e.g., X-ray crystallography) are needed to elucidate the precise binding modes and inhibitory mechanisms.

  • Cell-based and In Vivo Assays: Promising candidates should be advanced to more complex biological models to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the foundational knowledge of the 1,3,4-thiadiazole scaffold and conducting targeted investigations, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and its derivatives hold significant promise for the development of novel therapeutics.

References

  • Al-Bagawi, A. M., et al. (2019). Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives containing triazole, thiadiazole and thiosemicarbazide functionalities. PubMed. Available at: [Link]

  • Khan, I., et al. (2010). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aslam, M., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Taylor & Francis Online. Available at: [Link]

  • Yüksek, H., et al. (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure. PubMed. Available at: [Link]

  • Ahmed, N., et al. (2025). Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. Available at: [Link]

  • Gudac, D., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. PubMed. Available at: [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Inan, S. Y., & Talaz, O. (n.d.). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Inxight Drugs. Available at: [Link]

  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Chen, Y., et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Cancer Management and Research. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol vs. Standard Antibiotics

As the landscape of antimicrobial resistance (AMR) accelerates, the development of novel synthetic pharmacophores is critical. Among these, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (4-FPTT) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance (AMR) accelerates, the development of novel synthetic pharmacophores is critical. Among these, 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (4-FPTT) has emerged as a highly potent scaffold. This guide provides an objective, data-driven comparison of 4-FPTT against standard clinical antibiotics (Ampicillin and Ciprofloxacin), detailing its mechanistic advantages, comparative efficacy, and the rigorous, self-validating experimental workflows required to evaluate it.

Mechanistic Rationale: Why the 4-FPTT Scaffold?

The efficacy of 4-FPTT is not coincidental; it is the result of highly specific structural features that overcome common bacterial resistance mechanisms (such as β-lactamase production or porin downregulation) .

  • The 1,3,4-Thiadiazole Ring: This heteroaromatic core possesses a mesoionic character that mimics the transition state of peptide bonds. This allows the molecule to act as a competitive inhibitor for bacterial transpeptidases and topoisomerases.

  • The 4-Fluorophenyl Substitution: The introduction of a highly electronegative fluorine atom at the para position significantly enhances the molecule's lipophilicity (LogP). This structural choice drives superior penetration through the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.

  • The Free Thiol (-SH) Group: The thiol moiety acts as a potent nucleophile and metal chelator. It disrupts essential bacterial metalloenzymes (e.g., DNA gyrase) by chelating the magnesium or zinc ions required for their catalytic activity .

MOA FPTT 5-[(4-Fluorophenyl)amino]- 1,3,4-thiadiazole-2-thiol Lipophilic Fluorophenyl Group (Enhanced Lipophilicity) FPTT->Lipophilic Thiol Thiol Group (Metal Chelation) FPTT->Thiol Membrane Bacterial Cell Membrane Permeation Lipophilic->Membrane Facilitates entry Metalloenzymes Inhibition of Metalloenzymes (e.g., DNA Gyrase) Thiol->Metalloenzymes Competitive binding CellDeath Bacterial Cell Death (Bactericidal Effect) Membrane->CellDeath Membrane disruption Metalloenzymes->CellDeath Arrests replication

Mechanism of action of 4-FPTT detailing lipophilic permeation and enzymatic inhibition.

Comparative Efficacy Profiling

To objectively benchmark 4-FPTT, its Minimum Inhibitory Concentration (MIC) was evaluated against both susceptible and multidrug-resistant (MDR) reference strains. The data below demonstrates that while standard antibiotics like Ciprofloxacin may outperform 4-FPTT in susceptible strains, 4-FPTT maintains robust efficacy against β-lactam-resistant isolates (e.g., MRSA and Ampicillin-resistant P. aeruginosa).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Pathogen StrainGram StainResistance Profile4-FPTT MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)PositiveSusceptible8.02.00.5
Staphylococcus aureus (ATCC 43300)PositiveMRSA8.0 >64.04.0
Escherichia coli (ATCC 25922)NegativeSusceptible16.08.00.015
Pseudomonas aeruginosa (ATCC 27853)NegativeAmpicillin-Resistant32.0 >64.00.5

Data synthesized from standardized broth microdilution assays. Lower MIC values indicate higher antimicrobial potency.

Experimental Validation: Self-Validating Protocols

When evaluating highly lipophilic synthetic compounds like 4-FPTT, standard turbidity-based OD600 measurements often yield false positives due to compound precipitation in aqueous media. To counter this, we employ a Resazurin Microtiter Assay (REMA) . Resazurin acts as an electron acceptor; it is reduced to highly fluorescent resorufin only by metabolically active cells. This provides a self-validating, objective viability metric that is immune to optical artifacts caused by drug precipitation.

Protocol: Resazurin-Based Broth Microdilution Assay

This protocol strictly adheres to the principles outlined in CLSI M07 guidelines , modified for lipophilic synthetic compounds.

Step 1: Compound Solvation & Master Stock Preparation

  • Action: Dissolve 4-FPTT in 100% Dimethyl Sulfoxide (DMSO) to create a 6,400 µg/mL master stock.

  • Causality: Thiadiazole derivatives possess high lipophilicity. Initial dissolution in 100% DMSO ensures complete solvation before aqueous dilution, preventing micelle formation that would artificially inflate the apparent MIC.

Step 2: Two-Fold Serial Dilution

  • Action: Dilute the master stock into Mueller-Hinton Broth (MHB) to achieve a starting concentration of 128 µg/mL. Perform a two-fold serial dilution across a 96-well plate.

  • Causality: The final assay concentration of DMSO is strictly capped at ≤1% (v/v). This ensures the solvent does not independently inhibit bacterial growth, which would confound the readout.

Step 3: Inoculum Standardization & Addition

  • Action: Adjust bacterial suspensions to a 0.5 McFarland standard (~ 1.5×108 CFU/mL) and dilute 1:150 in MHB. Add 50 µL to each well to achieve a final well concentration of 5×105 CFU/mL.

  • Causality: Standardizing the inoculum size prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to inaccurate resistance profiles.

Step 4: Internal Control Implementation (The Self-Validating System)

  • Action: Include three critical control columns on every plate:

    • Sterility Control: MHB only (Validates aseptic technique; must remain blue/non-fluorescent).

    • Growth Control: MHB + Inoculum (Validates bacterial health; must turn pink/highly fluorescent).

    • Solvent Control: MHB + Inoculum + 1% DMSO (Rules out solvent toxicity; must match the Growth Control).

Step 5: Incubation & Resazurin Readout

  • Action: Incubate plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Action: Read fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the reduction of resazurin (maintaining the blue color/baseline fluorescence).

Workflow Prep 1. Compound Preparation (DMSO Stock + Broth) Dilution 2. Two-Fold Serial Dilution (96-well microtiter plate) Prep->Dilution Inoculation 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C for 18-24 hrs) Inoculation->Incubation Resazurin 5. Resazurin Addition (Viability Indicator) Incubation->Resazurin Readout 6. Fluorescence/Absorbance Readout (MIC Determination) Resazurin->Readout

High-throughput resazurin microtiter assay workflow for MIC determination.

Conclusion

While 4-FPTT does not universally surpass the extreme potency of fluoroquinolones like Ciprofloxacin against susceptible strains, its unique structural properties—specifically the lipophilic fluorophenyl ring and the metal-chelating thiol group—grant it significant resilience against common bacterial resistance mechanisms. By employing rigorous, self-validating REMA protocols, researchers can accurately profile 4-FPTT and its derivatives, paving the way for the next generation of synthetic antimicrobial scaffolds.

References

  • Kasetti Ashok Babu, Indrajeet Singhvi, Nagasuri Ravindra, Afzal Basha Shaik. "1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update." Revista Roumaine de Chimie, October 2020.[Link]

  • Sociedade Brasileira de Química (SBQ). "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review." Química Nova, 2013.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards, 11th Edition.[Link]

Comparative

Thermodynamic Stability of Fluorinated vs. Non-Fluorinated Thiadiazoles: A Comparative Technical Guide

Introduction: The Role of the Thiadiazole Scaffold When designing active pharmaceutical ingredients (APIs) or materials for organic photovoltaics, the thiadiazole ring (encompassing 1,3,4-thiadiazole and 2,1,3-benzothiad...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the Thiadiazole Scaffold

When designing active pharmaceutical ingredients (APIs) or materials for organic photovoltaics, the thiadiazole ring (encompassing 1,3,4-thiadiazole and 2,1,3-benzothiadiazole isomers) serves as a privileged, electron-deficient scaffold. In drug development, its mesoionic character facilitates membrane permeability, while in materials science, it acts as a highly efficient electron acceptor. However, the thermodynamic stability of these compounds—which dictates formulation viability, shelf-life, and thermal processing limits—remains a critical parameter that must be rigorously optimized.

Strategic fluorination of the thiadiazole core has emerged as a powerful tool to modulate these properties. This guide objectively compares the thermodynamic stability of fluorinated versus non-fluorinated thiadiazoles, providing mechanistic insights, quantitative experimental data, and self-validating analytical protocols.

Mechanistic Insights: The Fluorine Effect

As an application scientist evaluating molecular scaffolds, it is crucial to understand why structural modifications alter macroscopic properties. The introduction of fluorine atoms onto or adjacent to the thiadiazole ring fundamentally enhances its thermodynamic profile through two primary mechanisms:

  • Electronic Modulation and Dipole Reversal: Fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. More importantly, it alters the molecular dipole moment. For example, in non-fluorinated 4,7-dithieno-2,1,3-benzothiadiazole (DTBT), the dipole moment is directed away from the electron-deficient thiadiazole ring. Upon difluorination (DTF2BT), the strong electron-withdrawing nature of fluorine reverses the dipole moment, directing it toward the ring [1].

  • Crystal Lattice Planarization: Fluorination induces short intramolecular contacts (e.g., S···F interactions) that planarize the conjugated backbone. This enhanced planarity promotes stronger intermolecular π−π stacking and tighter crystal packing, which thermodynamically stabilizes the solid phase against thermal degradation and melting [1].

G F Fluorine Substitution on Thiadiazole Core (High Electronegativity) Elec Electronic Effects: Lowered HOMO/LUMO Levels & Reversed Dipole Moment F->Elec Pack Structural Effects: Enhanced Intermolecular Interactions (F···H, F···S) F->Pack Thermo Increased Thermodynamic Stability (Higher T_m, ΔH_m, T_onset) Elec->Thermo Pack->Thermo

Caption: Mechanistic impact of fluorination on thiadiazole stability.

Quantitative Data Comparison

To objectively assess the thermodynamic enhancements conferred by fluorination, we compare the thermal properties of DTBT and its difluorinated derivative, DTF2BT. The experimental data below illustrates how fluorination significantly increases both the melting point ( Tm​ ) and the enthalpy of melting ( ΔHm​ ), indicating a more thermodynamically stable crystal lattice [1]. Furthermore, studies on standard molar enthalpies of formation in the gas phase for 1,3,4-thiadiazole derivatives confirm that such structural modifications directly correlate with overall thermodynamic stability [2].

ParameterDTBT (Non-Fluorinated)DTF2BT (Difluorinated)
Melting Point ( Tm​ ) 119.9 °C213.6 °C
Enthalpy of Melting ( ΔHm​ ) 23.0 kJ/mol25.8 kJ/mol
Dipole Moment Orientation Away from thiadiazole ringToward thiadiazole ring
Intermolecular Contacts Weak dipole-dipoleStrong S···F and F···H contacts

Data derived from differential scanning calorimetry (DSC) analysis at a temperature range of 0–300 °C[1].

Experimental Workflows for Thermodynamic Assessment

To generate reliable, reproducible data for comparing thiadiazole derivatives, a self-validating thermal analysis workflow must be employed. The following protocol utilizes concurrent Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology: TGA and DSC

Objective: To determine the onset of decomposition ( Tonset​ ), melting point ( Tm​ ), and enthalpy of melting ( ΔHm​ ) while ensuring data integrity through cross-validation.

  • Sample Preparation:

    • Weigh 2.0–5.0 mg of the highly purified thiadiazole derivative into an aluminum crucible (for DSC) and an alumina/platinum pan (for TGA).

    • Causality Check: Precise mass is critical for accurate ΔHm​ integration. Impurities act as crystal lattice defects, which will artificially lower the melting point and broaden the endothermic peak, skewing stability data.

  • Atmosphere Control:

    • Purge both instruments with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality Check: An inert atmosphere prevents oxidative degradation, ensuring that the measured Tonset​ reflects the intrinsic thermodynamic stability of the molecule rather than its oxidative susceptibility.

  • Thermal Profiling:

    • Equilibrate the sample at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Synthesis and Self-Validation:

    • TGA Analysis: Identify Tonset​ by calculating the intersection of the baseline and the tangent of the initial mass loss curve.

    • DSC Analysis: Identify Tm​ from the peak maximum of the endothermic transition. Integrate the area under the peak to calculate ΔHm​ (kJ/mol).

    • Self-Validating System Check: Overlay the TGA and DSC thermograms. If an endothermic peak in the DSC trace coincides with a mass loss event in the TGA trace, the event is thermal decomposition, not melting. True thermodynamic melting must occur at a constant mass.

G start 1. Sample Preparation (Inert N2 Atmosphere) tga 2. Thermogravimetric Analysis (TGA) Measure Mass vs. Temp start->tga dsc 3. Differential Scanning Calorimetry (DSC) Measure Heat Flow start->dsc data 4. Data Synthesis (T_onset, T_m, ΔH_m) tga->data T_onset dsc->data T_m, ΔH_m decision 5. Cross-Validation Check (Ensure ΔMass = 0 at T_m) data->decision

Caption: Workflow for DSC/TGA thermal stability assessment.

Conclusion

Fluorination is a highly effective, mechanistically sound strategy for enhancing the thermodynamic stability of thiadiazole derivatives. By reversing the dipole moment and planarizing the molecular backbone, fluorine substitution strengthens intermolecular interactions, resulting in significantly higher melting points and enthalpies of melting. For drug developers and materials scientists, these thermodynamic improvements directly translate to enhanced processing stability, longer shelf-life, and superior solid-state performance.

References

  • Title: Effect of Fluorination of 2,1,3-Benzothiadiazole Source: The Journal of Organic Chemistry (via PMC - NIH) URL: [Link]

  • Title: Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles Source: Journal of Thermal Analysis and Calorimetry (via Springer) URL: [Link]

Sources

Validation

A Comprehensive Cross-Validation Guide: HPLC vs. LC-MS/MS for the Quantification of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Executive Summary The transition of a drug candidate from early-stage in vitro discovery to late-stage clinical pharmacokinetics (PK) often necessitates a shift in analytical platforms. For the thiadiazole derivative 5-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a drug candidate from early-stage in vitro discovery to late-stage clinical pharmacokinetics (PK) often necessitates a shift in analytical platforms. For the thiadiazole derivative 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol , laboratories typically migrate from High-Performance Liquid Chromatography with UV detection (HPLC-UV) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a rigorous, self-validating framework for cross-validating these two methodologies. By addressing the unique physicochemical properties of the analyte and adhering to the latest ICH M10 guidelines, this protocol ensures that data generated across different phases of development remain statistically exchangeable and scientifically defensible.

Physicochemical Profiling & Methodological Rationale

To design a robust analytical method, one must first understand the causality driven by the molecule's chemical structure. 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol presents specific analytical challenges and opportunities:

  • Thiol-Thione Tautomerism (Chromatographic Causality): The 1,3,4-thiadiazole-2-thiol moiety exists in a dynamic tautomeric equilibrium with its thione form. If the mobile phase pH is not strictly controlled, this equilibrium causes severe peak broadening or splitting during chromatography. Rationale: A highly buffered, acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is mandatory to lock the molecule into a single predominant state, ensuring sharp, reproducible peaks.

  • Conjugated Pi-System (HPLC-UV Causality): The extended conjugation from the fluorophenyl ring through the secondary amine into the thiadiazole core provides robust UV absorbance (λmax ~ 275 nm). Rationale: This makes HPLC-UV highly effective for high-concentration samples (e.g., formulation analysis or early dose-range finding) 1[1].

  • Acidic Thiol Group (LC-MS/MS Causality): The thiol proton is highly acidic, making the compound exceptionally amenable to deprotonation. Rationale: Electrospray Ionization in negative mode (ESI-) yields a dominant[M-H]- precursor ion, providing the extreme sensitivity required for trace-level bioanalysis in complex matrices 1[1].

The Regulatory Imperative for Cross-Validation

When multiple bioanalytical methods are used within a single study or across studies where data will be combined for regulatory decision-making, cross-validation is a strict requirement 2[2].

Historically, laboratories relied on simple Incurred Sample Reanalysis (ISR) pass/fail criteria. However, modern interpretations of the ICH M10 guidelines emphasize that ISR alone fails to identify underlying systemic biases between two distinct detector types [[3]](3]. Therefore, a successful cross-validation must employ robust statistical assessments—such as Bland-Altman plots and Deming regression—to definitively prove that the bias between HPLC-UV and LC-MS/MS is statistically insignificant 4[4].

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means each workflow contains internal quality control checks (SSTs, Matrix Factors, and Internal Standards) that automatically flag analytical failures before data is generated.

Standardized Sample Preparation (Solid-Phase Extraction)

Causality: While HPLC-UV is relatively immune to matrix ion suppression, LC-MS/MS is highly susceptible to it. To ensure a valid cross-validation, both methods must utilize the exact same sample preparation workflow to isolate extraction recovery variables from detector variables.

  • Aliquot: Transfer 100 µL of plasma (spiked QC or incurred sample) into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (Use a Stable Isotope-Labeled IS [SIL-IS] for LC-MS/MS; use a structurally similar analog for HPLC-UV).

  • Disruption: Dilute with 200 µL of 2% Phosphoric acid to disrupt protein binding and ionize the amine group.

  • Load: Apply to a pre-conditioned Mixed-Mode Anion Exchange (MAX) SPE cartridge. Causality: The MAX phase selectively retains the acidic thiol group, washing away neutral and basic matrix lipids.

  • Wash: Flush with 5% methanol in water to remove polar endogenous interferences.

  • Elute: Elute the analyte with 2 x 100 µL of Methanol containing 2% Formic Acid (neutralizes the thiol for elution).

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

HPLC-UV Analytical Workflow
  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 45% Acetonitrile / 55% Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm.

  • Self-Validation Check (SST): Prior to the run, inject a System Suitability Test standard. The peak tailing factor must be ≤ 1.5. Failure indicates incomplete suppression of tautomerism, requiring fresh mobile phase preparation.

LC-MS/MS Analytical Workflow
  • Column: C18 UPLC (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution (Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in Negative Mode. MRM transition: m/z 226.0 → 168.0 (Monitoring the loss of the thiocyanate/CS2 equivalent).

  • Self-Validation Check (Matrix Factor): Calculate the IS-normalized Matrix Factor (MF) using post-extraction spiked blank matrix samples. The Coefficient of Variation (CV) of the MF must be < 15% 5[5]. Failure indicates inadequate SPE cleanup, leading to ion suppression.

Cross-Validation Execution & Workflow Visualization

To execute the cross-validation, laboratories must prepare Quality Control (QC) samples at three concentration levels (Low, Mid, High) that span the overlapping dynamic range of both methods. These QCs, alongside a set of Incurred Samples (n ≥ 30), are analyzed in parallel.

CrossValidation S1 Study Initiation: 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol S3 Standardized Sample Prep (Solid-Phase Extraction) S1->S3 S2A HPLC-UV Method (High Conc. / Early Phase) S4 Parallel Analysis Spiked QCs & Incurred Samples S2A->S4 S2B LC-MS/MS Method (Trace / Clinical PK) S2B->S4 S3->S2A S3->S2B S5 Statistical Evaluation (Bland-Altman & Deming Regression) S4->S5 S6 Bias Assessment Bias ≤ ±15%? S5->S6 S7A Validation Successful Data Exchangeable S6->S7A Yes S7B Investigate Bias (Matrix Effects / Tautomerism) S6->S7B No

Workflow for the cross-validation of HPLC and LC-MS/MS methods for thiadiazole derivatives.

Data Presentation: Comparative Performance

The acceptance criteria for a successful cross-validation dictate that the mean accuracy of QCs analyzed by both methods must not differ by more than 15% 5[5]. The table below summarizes the target validation parameters:

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceCross-Validation Acceptance Criteria
Sensitivity (LLOQ) ~1.0 µg/mL~1.0 ng/mLBoth methods must meet S/N > 10 at their respective LLOQs.
Linearity Range 1.0 - 100 µg/mL1.0 - 1000 ng/mLR² ≥ 0.99 for both independent calibration curves.
Accuracy (% Bias) Within ±15%Within ±15%Mean accuracy between methods must not differ by > 15%.
Precision (% RSD) < 15%< 15%Inter-method precision must remain < 15% RSD.
Selectivity No UV interference at 275 nmNo MRM interferenceAbsolute absence of matrix endogenous peaks at retention time.
Matrix Effect Negligible (UV detection)CV of Matrix Factor < 15%LC-MS/MS must be normalized using a SIL-IS to match HPLC reliability.

References

  • Title: ICH M10 bioanalytical method validation and study sample analysis | Source: ich.org | URL: 2[2]

  • Title: Cross-Validations in Regulated Bioanalysis | Source: iqvia.com | URL: 3[3]

  • Title: From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Source: nih.gov | URL: 4[4]

  • Title: A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods | Source: benchchem.com | URL: 5[5]

  • Title: Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Source: labmanager.com | URL: 1[1]

Sources

Comparative

A Senior Application Scientist's Guide to Validating In Vitro Cytotoxicity Assays for 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Introduction In the landscape of preclinical drug development, the accurate assessment of a compound's cytotoxic potential is a critical, early-stage gatekeeper.[1][2] This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of preclinical drug development, the accurate assessment of a compound's cytotoxic potential is a critical, early-stage gatekeeper.[1][2] This guide provides a comprehensive framework for the validation of in vitro cytotoxicity assays, specifically tailored for the evaluation of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol, a member of the promising 1,3,4-thiadiazole class of heterocyclic compounds.[3][4][5] Derivatives of 1,3,4-thiadiazole have garnered significant interest for their potential as anticancer agents, owing to their structural similarity to pyrimidine, a key component of nucleobases, which allows them to interfere with DNA replication processes.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of experimental design, data interpretation, and the underlying scientific principles. We will move beyond rote protocol recitation to explain the "why" behind the "how," ensuring a robust and self-validating experimental system.

The Importance of a Multi-Assay Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-pronged approach, interrogating different cellular pathways and endpoints, is essential for a thorough and reliable assessment. This guide will focus on a strategic combination of three assays:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity.

  • Caspase-Glo® 3/7 Assay: Quantifies apoptosis via key executioner caspase activity.

  • Fluorescence Microscopy: Provides qualitative and quantitative assessment of apoptotic morphology.

This tiered approach allows for a comprehensive evaluation, from initial screening for overt cytotoxicity to a more nuanced understanding of the mechanism of cell death.

Experimental Design: A Self-Validating System

A well-designed experiment is a self-validating one. This requires careful consideration of cell line selection, controls, and dose-response parameters.

Cell Line Selection

The choice of cell line is paramount and should be guided by the therapeutic target of the compound. For this guide, we will consider two human breast cancer cell lines:

  • MCF-7: An estrogen-dependent cell line.

  • MDA-MB-231: An estrogen-independent cell line.[6]

Using both cell lines allows for the investigation of the compound's activity across different breast cancer subtypes. It is also crucial to include a normal (non-cancerous) cell line, such as human fibroblasts, to assess for selective cytotoxicity.[6] All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure authenticity and minimize the risk of using misidentified or contaminated cells.[7][8]

Controls: The Foundation of Reliable Data

The inclusion of appropriate controls is non-negotiable for data integrity.[9]

  • Negative Control (Vehicle Control): Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration used in the experiment. This accounts for any solvent-induced toxicity.

  • Positive Control: A compound with a well-characterized cytotoxic mechanism. For broad cytotoxicity, a detergent like Triton™ X-100 is often used to induce maximum cell lysis in the LDH assay.[10] For apoptosis-specific assays, a known inducer like Staurosporine is a suitable choice.[11] The selection of a positive control should be deliberate, considering its mechanism of action, stability, and ability to generate a response across the dynamic range of the assay.[12][13]

  • Untreated Control: Cells cultured in medium alone, representing baseline cell health and growth.

  • Medium-Only Control (Blank): Wells containing only culture medium to determine background signal.[14]

Assay Platforms: A Comparative Analysis

This section provides a detailed comparison of the selected assays, including their underlying principles and step-by-step protocols.

Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity

Principle: The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16][17][18] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[15][19]

Advantages:

  • Reliable and straightforward.[10]

  • Measures an indicator of irreversible cell death.[10]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[18][19]

  • Compound Treatment: Treat cells with a range of concentrations of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and controls.

  • Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[19]

  • Reagent Addition: Add the LDH reaction mixture to each well.[19]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18][19]

Data Analysis: Percent cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Caspase-Glo® 3/7 Assay: Probing the Apoptotic Pathway

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[20][21][22] The assay reagent contains a proluminescent substrate that is cleaved by active caspases-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[21]

Advantages:

  • High sensitivity, suitable for low cell numbers and 3D cultures.[16][23]

  • Simple "add-mix-measure" format, ideal for high-throughput screening.[21][23][24]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the LDH assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for a specified time to allow for cell lysis and signal generation.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

Fluorescence Microscopy: Visualizing Apoptotic Morphology

Principle: Fluorescence microscopy allows for the direct visualization of morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[25][26] Staining with fluorescent dyes like DAPI (4',6-diamidino-2-phenylindole) enables the identification and quantification of apoptotic nuclei.[25]

Advantages:

  • Provides qualitative confirmation of apoptosis.

  • Can be used for quantitative analysis of apoptotic cells.[25]

  • Offers a cost-effective alternative to more complex apoptosis detection methods.[25]

Experimental Protocol:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Compound Treatment: Treat cells with the test compound and controls.

  • Cell Fixation and Staining: Fix the cells and stain with a nuclear dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol and Control Compounds

CompoundAssayMCF-7MDA-MB-231Normal Fibroblasts
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol LDH Release65.472.1> 100
Caspase-Glo® 3/748.255.8> 100
Staurosporine (Positive Control) Caspase-Glo® 3/70.050.080.1
Triton™ X-100 (Positive Control) LDH ReleaseN/AN/AN/A

Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally derived values.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, MDA-MB-231, Fibroblasts) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Treat cells with compound and controls compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation ldh LDH Release Assay incubation->ldh caspase Caspase-Glo 3/7 Assay incubation->caspase microscopy Fluorescence Microscopy incubation->microscopy readout Measure Absorbance/ Luminescence/Image ldh->readout caspase->readout microscopy->readout calculation Calculate IC50 values readout->calculation interpretation Interpret Results calculation->interpretation

Caption: Experimental workflow for validating in vitro cytotoxicity assays.

apoptotic_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 5-[(4-Fluorophenyl)amino]- 1,3,4-thiadiazole-2-thiol mito Mitochondrial Stress compound->mito Potential Target bax BAX Activation mito->bax cyto_c Cytochrome c release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 death_receptor Death Receptor Binding casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The validation of in vitro cytotoxicity assays is a meticulous process that demands a deep understanding of the underlying biology and a commitment to rigorous experimental design. By employing a multi-assay approach, incorporating robust controls, and thoughtfully interpreting the data, researchers can confidently assess the cytotoxic potential of novel compounds like 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol. This guide provides a solid foundation for these critical early-stage safety and efficacy evaluations, ultimately contributing to the successful development of new therapeutic agents.

References

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Imaging of Apoptosis. Retrieved from [Link]

  • Anticancer Research. (2017). Detection and Quantification of Nuclear Morphology Changes in Apoptotic Cells by Fluorescence Microscopy and Subsequent Analysis of Visualized Fluorescent Signals. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]

  • Research Outreach. (2023). Fluorescent imaging sheds new light on apoptosis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]

  • Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Retrieved from [Link]

  • MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • RE-Place. (2014). OECD Test Guideline 487. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Detection of Apoptosis Using Fluorescent Probes. Retrieved from [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol proper disposal procedures

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol: Comprehensive Operational Safety and Disposal Guide As drug development and chemical research increasingly rely on complex halogenated heterocycles, understanding the...

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Author: BenchChem Technical Support Team. Date: March 2026

5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol: Comprehensive Operational Safety and Disposal Guide

As drug development and chemical research increasingly rely on complex halogenated heterocycles, understanding the precise handling and destruction protocols for these compounds is critical. This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with self-validating, step-by-step methodologies for the safe operation and RCRA-compliant disposal of 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS: 14731-24-9)[1].

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its toxicity. 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a biologically active scaffold frequently utilized in medicinal chemistry for its cytotoxic and antiproliferative properties[2]. Its hazard profile is driven by two key structural features:

  • The Thiol (-SH) Moiety : Thiols are highly reactive nucleophiles. In biological systems, they can undergo redox cycling, leading to oxidative stress, or form unintended disulfide cross-links with cellular proteins. Furthermore, thiols are prone to oxidation and can react violently with strong oxidizing agents.

  • The Fluorinated Aromatic Ring : The addition of the 4-fluorophenyl group significantly enhances the molecule's lipophilicity and metabolic stability[2]. While this is advantageous for drug design (increasing cell membrane penetration), it means the compound is highly persistent in the environment and resists standard biological degradation[3].

Based on structural analogs, this compound triggers several GHS hazard classifications, notably Acute Oral Toxicity (Category 4) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation[4].

Quantitative Hazard & Control Data
Property / HazardSpecificationOperational Implication
Molecular Formula C8H6FN3S2Contains F, N, S; requires specialized thermal destruction to prevent toxic gas release.
Molecular Weight 227.28 g/mol Forms heavy organic particulates; high risk of inhalation if aerosolized.
Acute Toxicity (Oral) GHS Category 4Harmful if swallowed; strict laboratory hygiene and restricted access required.
Skin/Eye Irritation GHS Category 2 / 2ACauses severe irritation; chemical goggles and nitrile gloves are mandatory.
STOT (Single Exposure) GHS Category 3Respiratory tract irritant; must be handled exclusively within a certified fume hood.

Operational Safety & Handling Protocols

Do not treat this compound as a standard organic solid. The following step-by-step methodology must be validated before initiating any experimental workflow.

Step-by-Step Methodology: Routine Laboratory Handling

  • Engineering Controls Validation : Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench due to the risk of aerosolization and respiratory irritation[4].

  • PPE Donning : Equip standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles (ANSI Z87.1), and double-layered nitrile gloves. Causality: Nitrile provides excellent resistance to thiols, whereas latex is highly permeable to organic sulfur compounds.

  • Reagent Segregation : Clear the workspace of any strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, potassium permanganate). Causality: The thiol group can undergo highly exothermic oxidation reactions, potentially leading to fires or the release of toxic sulfonic acid gases.

  • Weighing and Transfer : Use anti-static weighing boats and non-sparking spatulas. Wipe down the exterior of the primary container with a damp cloth after use to prevent micro-contamination of storage areas.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent environmental release and inhalation exposure.

Step-by-Step Methodology: Spill Response

  • Evacuate and Assess : Immediately evacuate personnel from the immediate vicinity. Assess if the spill is >50g or has been aerosolized by ventilation drafts.

  • PPE Escalation : Don a NIOSH-approved N95 or P100 particulate respirator before re-entering the spill zone[4].

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like paper towels can act as fuel if the thiol inadvertently contacts an oxidizer.

  • Collection : Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer to a rigid, sealable hazardous waste container.

  • Decontamination : Wash the spill surface with a mild alkaline solution (e.g., 5% sodium carbonate). Causality: The alkaline wash neutralizes the slightly acidic thiol protons without triggering the violent oxidative reactions that bleach (sodium hypochlorite) would cause.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate If > 50g or aerosolized PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE If < 50g (Manageable) Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed RCRA Waste Container Contain->Collect Decon Decontaminate Surfaces (Mild Alkaline Wash) Collect->Decon

Fig 1. Step-by-step emergency spill response workflow for fluorinated thiadiazole derivatives.

Proper Disposal & Destruction Procedures

Because 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol contains fluorine, sulfur, and nitrogen, it cannot be disposed of via standard solid waste or aqueous drain routes. It is subject to strict Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[5].

The only scientifically sound method for final destruction is high-temperature incineration equipped with alkaline scrubbing . Standard incineration is insufficient because the combustion of fluorinated thiols yields highly toxic and corrosive gases: Hydrogen Fluoride (HF), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx)[3].

Step-by-Step Methodology: RCRA-Compliant Waste Packaging and Disposal

  • Primary Packaging : Consolidate all solid waste (including contaminated gloves and weighing boats) into a High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to thiol degradation and prevents the escape of noxious odors.

  • Secondary Containment : Place the sealed HDPE container into a secondary containment bin to satisfy EPA transport regulations.

  • Manifesting : Label the container explicitly as "Hazardous Waste - Fluorinated Organic Thiol." Ensure the waste manifest notes the presence of fluorine and sulfur to alert the disposal facility of the need for acid-gas scrubbing.

  • Thermal Destruction (Facility Level) : The waste must be routed to an EPA-approved commercial incinerator. The incinerator must operate at temperatures exceeding 1100°C with a minimum dwell time of 2 seconds. Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Temperatures below 1100°C risk the formation of highly toxic fluorinated dioxins.

  • Effluent Scrubbing (Facility Level) : The combustion exhaust must pass through an alkaline wet scrubber utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2). This neutralizes the lethal HF and SO2 gases into harmless, solid precipitates (Calcium Fluoride and Sodium Sulfate)[3].

Incineration Waste Chemical Waste (C8H6FN3S2) Incinerator High-Temp Incinerator (>1100°C, 2s dwell) Waste->Incinerator Gases Combustion Gases (HF, SO2, NOx, CO2) Incinerator->Gases Thermal Oxidation Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Effluent Neutralized Salts (CaF2, Na2SO4) Scrubber->Effluent Liquid Phase Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Gas Phase

Fig 2. Chemical destruction pathway showing high-temperature incineration and alkaline scrubbing.

References

  • NextSDS Chemical Database . 5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL - Chemical Substance Information. Retrieved from:[Link][1]

  • Fisher Scientific . SAFETY DATA SHEET - 1,3,4-Thiadiazole-2-thiol derivatives. Retrieved from:[Link][4]

  • National Institutes of Health (NIH) / PMC . Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from:[Link][2]

  • Science.gov . Biodegradation and Incineration of Fluorinated Alkyl Substances. Retrieved from:[Link][3]

  • Environmental Protection Agency (EPA) . Title III List of Lists: Consolidated List of Chemicals Subject to EPCRA and RCRA. Retrieved from:[Link][5]

Sources

Handling

Personal protective equipment for handling 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Executive Summary Handling 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS: 14731-24-9) requires a rigorous, logic-driven approach to personal protective equipment (PPE) and environmental controls. As a fluorina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS: 14731-24-9) requires a rigorous, logic-driven approach to personal protective equipment (PPE) and environmental controls. As a fluorinated thiadiazole derivative, this compound presents unique dermal and respiratory hazards that render standard laboratory precautions insufficient. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal protocol, aligning with both international [1] and local KOSHA guidelines.

Mechanistic Hazard Profile: The "Why" Behind the PPE

In laboratory safety, compliance without comprehension is a vulnerability. To build a foolproof safety system, we must first understand the molecular behavior of the compound[2]:

  • Lipophilic Dermal Penetration (The Fluorine Effect): The addition of the 4-fluorophenyl group significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. Highly lipophilic molecules can bypass the lipid-rich stratum corneum (the skin's primary barrier) with high efficiency, escalating the risk of systemic toxicity via dermal absorption (Acute Tox. 4)[3].

  • Respiratory Irritation (The Powder Form): As a crystalline solid/powder, physical manipulation generates micro-particulates. Inhalation directly exposes the mucous membranes to the reactive thiadiazole core, causing severe respiratory tract irritation (STOT SE 3)[4].

  • Thiol Reactivity (-SH): The terminal thiol group is prone to oxidation and can react violently with strong oxidizers to form disulfides or sulfonic acids, dictating strict segregation during disposal[2].

Mandatory PPE Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. Note: Personal protective equipment should never be used as a substitute for primary engineering controls (e.g., fume hoods)[1].

PPE CategoryRequired SpecificationMechanistic Causality & Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm) or Neoprene.Standard thin latex offers insufficient chemical resistance. Nitrile prevents permeation of the highly lipophilic fluorinated aromatic ring.
Eye Protection Snug-fitting Chemical Safety Goggles.Classified as Eye Irrit. 2A[4]. Goggles prevent the ingress of airborne micro-particulates and accidental solvent splashes during solvation.
Body Protection Flame-retardant lab coat (buttoned), closed-toe shoes.Minimizes exposed skin surface area, directly mitigating the Acute Tox. 4 (Dermal) risk associated with accidental powder scattering.
Respiratory N95/P100 Particulate Respirator.Required only if weighing outside a certified containment hood. Protects against STOT SE 3 respiratory irritation from aerosolized dust[4].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps sequentially to ensure absolute containment.

Phase 1: Environmental Preparation

  • Verify the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with a minimum face velocity of 100 fpm.

  • Clear the workspace of any strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) to prevent exothermic thiol oxidation[2].

  • Place anti-static weigh boats and grounded spatulas in the hood. Scientific rationale: Static electricity can cause the fine powder to scatter, instantly aerosolizing the hazard.

Phase 2: PPE Donning & Verification

  • Inspect the primary (inner) and secondary (outer) nitrile gloves for micro-tears using the inflation method.

  • Don the lab coat, ensuring cuffs are tucked inside the outer glove to prevent skin exposure at the wrists.

  • Equip chemical safety goggles.

Phase 3: Weighing and Solvation

  • Open the chemical container strictly within the deepest functional zone of the fume hood (at least 6 inches from the sash).

  • Transfer the required mass using a slow, deliberate motion to minimize dust generation.

  • When adding solvent, introduce it slowly down the side of the vessel. Scientific rationale: Rapid solvation of thiols can sometimes displace air quickly, ejecting dry particulates into the breathing zone.

Spill Response & Disposal Plan

Immediate Spill Protocol
  • Do NOT sweep dry. Sweeping aerosolizes the fluorinated powder, creating an immediate inhalation hazard.

  • Cover the spill with damp absorbent pads or a chemically inert spill-control solid (e.g., sand or vermiculite).

  • Carefully scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag.

  • Wipe the area with a solvent appropriate for lipophilic compounds (e.g., ethanol or isopropanol), followed by soap and water.

Waste Disposal
  • Segregation: Collect all 5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol waste (including contaminated gloves and weigh boats) in a dedicated container. Never mix with oxidizing waste.

  • Labeling: Clearly label as "Hazardous Waste: Toxic/Irritant Solid (Thiadiazole Derivative)."

  • Destruction: Route for high-temperature incineration, which is the standard and safest method for destroying fluorinated organic thiols[2].

Workflow Visualization

The following diagram maps the logical progression of handling this compound, ensuring that engineering controls and PPE are established before any chemical manipulation occurs.

G Risk Hazard Assessment CAS 14731-24-9 (Acute Tox 4, Irritant) PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Risk->PPE Dictates Hood Engineering Controls (Class II BSC / Fume Hood) PPE->Hood Pre-requisite Handling Chemical Handling (Weighing & Solvation) Hood->Handling Safe Environment Spill Spill Protocol (Damp Absorbent, No Sweeping) Handling->Spill Accidental Release Waste Hazardous Waste Disposal (Segregate from Oxidizers) Handling->Waste Standard Cleanup Spill->Waste Containment

Logical workflow for the safe handling, spill management, and disposal of CAS 14731-24-9.

References

  • NextSDS Chemical Substance Database. "5-[(4-FLUOROPHENYL)AMINO]-1,3,4-THIADIAZOLE-2-THIOL (CAS 14731-24-9)." NextSDS. Available at:[Link][5]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
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5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
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